molecular formula C13H11NO B1588690 (S)-(+)-1-(1-Naphthyl)ethyl isocyanate CAS No. 73671-79-1

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Cat. No.: B1588690
CAS No.: 73671-79-1
M. Wt: 197.23 g/mol
InChI Key: GONOHGQPZFXJOJ-JTQLQIEISA-N
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Description

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S)-1-isocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOHGQPZFXJOJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427511
Record name (S)-(+)-1-(1-Naphthyl)ethyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-79-1
Record name (S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1S)-1-isocyanatoethyl]naphthalene
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Foundational & Exploratory

Advanced Chiral Resolution: The Mechanism of (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate

[1]

Executive Summary

In the high-stakes environment of drug development and asymmetric synthesis, the determination of enantiomeric excess (ee) and absolute configuration is non-negotiable. (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (S-NEI) represents a "gold standard" Chiral Derivatizing Agent (CDA). Unlike chiral solvating agents that rely on transient associations, S-NEI forms robust covalent bonds (ureas or carbamates) with analytes.

This guide deconstructs the mechanism of action of S-NEI, moving beyond simple reaction schemes to explain the stereochemical causality that allows for high-resolution separation via achiral HPLC and absolute configuration assignment via NMR.

The Chemical Mechanism: Covalent Derivatization

The fundamental mechanism of S-NEI is the conversion of a mixture of enantiomers (chemically identical in an achiral environment) into a mixture of diastereomers (chemically distinct).

The Reaction Pathway

S-NEI acts as an electrophile. The isocyanate carbon (

  • Input: Racemic Analyte (

    
    -amine + 
    
    
    -amine) + Pure (
    
    
    )-NEI.
  • Process: Nucleophilic addition across the cumulative double bond of the isocyanate.

  • Output: Two distinct diastereomers: (

    
    )-urea and (
    
    
    )-urea.
Visualization of the Reaction Workflow

The following diagram illustrates the transformation of a racemic mixture into separable diastereomers.

ReactionMechanismcluster_inputsReagentscluster_productsDiastereomeric ProductsAnalyteRacemic Analyte(R-NH2 + S-NH2)TSTransition State(Nucleophilic Attack)Analyte->TSMixSNEI(S)-NEI Reagent(Fixed Stereocenter)SNEI->TSDerivatizationProd1(S,S)-DiastereomerPhysical Property ATS->Prod1Kinetic Path 1Prod2(S,R)-DiastereomerPhysical Property BTS->Prod2Kinetic Path 2

Figure 1: The reaction pathway converting enantiomers to diastereomers using S-NEI.

The Stereochemical Mechanism: NMR Anisotropy

For researchers using Nuclear Magnetic Resonance (NMR), S-NEI is not just a separator; it is a structural probe. The mechanism here relies on Magnetic Anisotropy .

The Shielding Cone Effect

The naphthalene ring in S-NEI is large, rigid, and electron-rich. When exposed to an external magnetic field (


  • Conformational Lock: The urea/carbamate linkage typically adopts a preferred conformation (often trans or anti regarding the C-N bond) due to steric hindrance and hydrogen bonding.

  • Spatial Proximity: In this stable conformation, the naphthyl group sits closer to one side of the analyte's chiral center than the other.

  • The Shift (

    
    ):  Protons falling within the shielding cone of the naphthyl ring are "shielded" and shift upfield (lower ppm). Protons outside the cone (or in the deshielding zone) shift downfield.
    

By comparing the chemical shifts of the derivatized product against a standard (or comparing the two diastereomers), one can map the absolute spatial arrangement of the substituents.

Logic Flow for Configuration Assignment

NMRLogicStartAnalyze 1H-NMR ofDerivatized MixtureIdentifyIdentify Diastereomer Peaks(e.g., Methyl Doublets)Start->IdentifyCompareCalculate Δδ (Shift Difference)δ(S,S) - δ(S,R)Identify->CompareDecisionIs the substituentShielded (Upfield)?Compare->DecisionResultASubstituent is SYN toNaphthyl RingDecision->ResultAYes (Lower ppm)ResultBSubstituent is ANTI toNaphthyl RingDecision->ResultBNo (Higher ppm)

Figure 2: Decision logic for assigning absolute configuration based on NMR shielding effects.

The Chromatographic Mechanism: Achiral Separation[2][3][4][5]

Why use S-NEI for HPLC?

  • Mechanism: Enantiomers have identical interaction energies with achiral stationary phases (C18, Silica). Diastereomers, however, have different internal energies, dipole moments, and steric footprints.

  • The Result: They elute at different times on standard, inexpensive columns (e.g., C18 Reverse Phase).

  • Detection: The naphthyl group is highly fluorescent. This introduces a "tag" that lowers the Limit of Detection (LOD) significantly compared to non-derivatized amines.

Comparison of Separation Modes:

FeatureDirect Chiral HPLCS-NEI Derivatization + Achiral HPLC
Column Expensive Chiral Stationary Phase (CSP)Standard C18 or Silica (Cheap)
Mechanism Transient diastereomeric complexStable covalent diastereomer
Robustness Sensitive to mobile phase/TempHighly robust and reproducible
Sensitivity Depends on analyte chromophoreEnhanced by Naphthyl fluorescence

Experimental Protocol: Derivatization of a Chiral Amine

Objective: Derivatize a racemic amine for HPLC resolution.

Reagents
  • Substrate: Target chiral amine (approx. 0.1 mmol).

  • Reagent: this compound (1.1 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst (Optional): Triethylamine (if reaction is slow).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Dissolve 0.1 mmol of the amine in 1.0 mL of anhydrous DCM in a dry reaction vial.

    • Note: Moisture competes with the amine for the isocyanate, forming urea byproducts.

  • Addition:

    • Add 0.11 mmol of (S)-NEI dropwise while stirring at room temperature.

    • Observation: If the amine is primary, reaction is often instantaneous. Secondary amines may require heating (50°C) for 30-60 minutes.

  • Quenching (Critical):

    • Once TLC indicates consumption of the amine, add 0.1 mL of Ethanol.

    • Mechanism:[1][2][3][4][5] Ethanol reacts with excess isocyanate to form an ethyl carbamate derivative, preventing peak broadening or ghost peaks in HPLC.

  • Workup:

    • Evaporate solvent under nitrogen stream.

    • Reconstitute in HPLC mobile phase (e.g., Acetonitrile/Water).

  • Validation:

    • Inject onto a C18 column (e.g., 150mm x 4.6mm).

    • Gradient: 50% to 90% Acetonitrile over 20 minutes.

    • Look for two distinct peaks (the diastereomers).

References

  • Sigma-Aldrich. (R)-(−)-1-(1-Naphthyl)ethyl isocyanate Product Specification and Applications.

  • Dunlop, D. S., et al. (1987).[6] "The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate." Analytical Biochemistry.

  • Hooper, W. D., et al. (1995).[6] "Enantioselective analysis of sotalol in plasma by reversed-phase high-performance liquid chromatography using diastereomeric derivatives." Journal of Chromatography B.

  • National Institutes of Health (NIH). "HPLC Separation of Diastereomers: Chiral Molecular Tools." PMC.

Technical Guide: (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate (often abbreviated as (S)-NEI or NEIC) is a specialized Chiral Derivatizing Agent (CDA) widely employed in the resolution of enantiomeric amines and alcohols. Unlike standard protecting groups, (S)-NEI serves a dual purpose: it introduces a chiral center to convert enantiomers into diastereomers—enabling separation via achiral chromatography (HPLC/GC)—and it incorporates a highly fluorescent naphthyl moiety, facilitating high-sensitivity detection in the nanogram range.

This guide details the mechanistic principles, experimental protocols, and strategic advantages of using (S)-NEI in drug development and analytical chemistry.

Mechanism of Action

The utility of (S)-NEI relies on its reaction with nucleophiles (amines or alcohols) to form stable urea or carbamate linkages. Because (S)-NEI is optically pure, its reaction with a racemic mixture of a target substrate (


-Substrate) generates a pair of diastereomers: 

-Product and

-Product.

These diastereomers possess distinct physical properties (solubility, polarity, and 3D spatial arrangement), allowing them to be separated on standard achiral stationary phases (e.g., C18 silica), avoiding the need for expensive chiral columns.

Reaction Pathway

The isocyanate carbon is highly electrophilic. Nucleophilic attack by the substrate's heteroatom occurs readily, often requiring no catalyst for amines, while alcohols may require a base catalyst (e.g., triethylamine) or heat.

ReactionMechanism NEI (S)-NEI (Electrophile) Reaction Nucleophilic Addition (Aprotic Solvent) NEI->Reaction Racemate Racemic Substrate (R-XH / S-XH) Racemate->Reaction Dia1 Diastereomer A (S)-NEI-(R)-Substrate Reaction->Dia1  Forms Urea (X=N)  or Carbamate (X=O) Dia2 Diastereomer B (S)-NEI-(S)-Substrate Reaction->Dia2 Separation HPLC Separation (Achiral Column) Dia1->Separation Dia2->Separation

Figure 1: Reaction pathway for the derivatization of racemic nucleophiles with (S)-NEI.

Strategic Applications & Advantages

HPLC Resolution of Enantiomers

This is the primary application of (S)-NEI. By converting enantiomers to diastereomers, researchers can separate compounds using standard Reverse Phase (RP) HPLC columns.

  • Separation Principle: The bulky naphthyl group induces significant conformational rigidity and

    
    -
    
    
    
    stacking interactions with the stationary phase. This amplifies the difference in retention times (
    
    
    ) between the two diastereomers.
  • Detection: The naphthyl chromophore has strong UV absorption (

    
     nm) and intense fluorescence (Ex: 220 nm, Em: 350 nm), enabling detection limits in the low ng/mL range—critical for pharmacokinetic studies.
    
NMR Chiral Solvating/Derivatizing

While Mosher's acid (MTPA) is the gold standard for absolute configuration assignment via NMR, (S)-NEI is a valuable alternative when:

  • The substrate is unstable under the acidic/basic conditions required for Mosher ester synthesis.

  • The substrate contains acid-sensitive groups.

  • The urea/carbamate linkage provides better conformational rigidity for observing chemical shift anisotropy.

Comparative Analysis of CDAs

The following table contrasts (S)-NEI with other common derivatizing agents.

Feature(S)-NEIMosher's Acid (MTPA)Phenyl Isocyanate
Chirality Chiral (S or R)Chiral (S or R)Achiral
Primary Use HPLC SeparationNMR ConfigurationUV Tagging / Protection
Linkage Type Urea / CarbamateAmide / EsterUrea / Carbamate
Fluorescence High (Naphthyl)LowLow/Moderate
Reaction Conditions Mild, NeutralAcid chloride (reactive)Mild, Neutral
Separation Power High (Bulky

-system)
ModerateNone (Enantiomers co-elute)

Experimental Protocol: Derivatization for HPLC

Objective: Derivatization of a chiral secondary amine for enantiomeric excess (ee) determination.

Reagents Required[1][2][3][4][5][6][7]
  • This compound (Caution: Toxic, moisture sensitive)

  • Anhydrous Acetonitrile (MeCN) or Hexane

  • Target Amine (Racemic or Enantioenriched)

  • Triethylamine (TEA) - Optional, for alcohols or sluggish amines

Step-by-Step Workflow
  • Preparation of Reagent Solution:

    • Dissolve (S)-NEI in anhydrous MeCN to a concentration of 0.5% (v/v). Note: Prepare fresh to avoid hydrolysis to the urea byproduct.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample solution (approx. 1 mg/mL amine in MeCN) with 150 µL of the (S)-NEI reagent solution.

    • For Amines: Vortex and incubate at room temperature for 15–30 minutes.

    • For Alcohols: Add 10 µL of TEA and incubate at 50°C for 30–60 minutes.

  • Quenching:

    • Add 50 µL of Ethanol or water to quench excess isocyanate. This forms the ethyl carbamate or urea derivative of the reagent, which will elute separately.

  • Analysis:

    • Inject 5–10 µL directly onto the HPLC system.

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic MeCN:Water (typically 50:50 to 70:30 depending on lipophilicity).

    • Detection: Fluorescence (Ex 220 nm / Em 350 nm) or UV 254 nm.

Safety & Handling

  • Toxicity: Isocyanates are potent sensitizers and irritants. Inhalation can cause severe respiratory distress (asthma-like symptoms).

  • Moisture Sensitivity: Reacts with water to release carbon dioxide and form insoluble di-ureas. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • PPE: Always handle in a fume hood wearing nitrile gloves and safety glasses.

References

  • Dunlop, D. S., et al. (1987).[1] The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate. Analytical Biochemistry. Link

  • Foster, R. T., et al. (1995). Stereospecific high-performance liquid chromatographic assay of lomefloxacin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate. Link

  • BOC Sciences. (n.d.). This compound Applications.

Sources

Technical Guide: Spectroscopic Characterization and Application of (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the spectroscopic characterization and application of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate [(S)-NEI] .

This document moves beyond standard data sheets by integrating causality (why the signals appear) , protocol self-validation (how to know it worked) , and application workflows (how to use it) .

Executive Summary

This compound (CAS: 73671-79-1) is a high-purity chiral derivatizing agent (CDA) used primarily to resolve enantiomers of amines and alcohols via chromatography.[1] Its utility stems from its rigid naphthalene scaffold, which induces strong π-π interactions during chiral stationary phase (CSP) separation, and its high reactivity toward nucleophiles to form stable diastereomeric ureas or carbamates.

Key Identifier Data:

  • CAS (S-form): 73671-79-1[1][2]

  • CAS (R-form): 42340-98-7 (Note: Spectroscopic scalar data is identical; optical rotation is inverted).

  • Molecular Formula: C₁₃H₁₁NO[2][3]

  • Molecular Weight: 197.23 g/mol [3]

  • Appearance: Colorless to light yellow liquid.[2][4]

Molecular Architecture & Chirality

The efficacy of (S)-NEI as a resolving agent relies on the steric bulk of the naphthalene ring adjacent to the chiral center.

Graphviz Diagram: Molecular Connectivity & Chirality

The following diagram illustrates the connectivity and the specific stereocenter responsible for its optical activity.

NEI_Structure Naph Naphthalene Ring (Steric Bulk & π-Stacking) ChiralC Chiral Center (C*) (S)-Configuration Naph->ChiralC C1 Position Methyl Methyl Group (Doublet in NMR) ChiralC->Methyl Steric Handle Isocyanate Isocyanate Group (-N=C=O) (Reactive Electrophile) ChiralC->Isocyanate Derivatization Site

Figure 1: Structural connectivity of (S)-NEI highlighting the chiral center (C) linking the steric naphthalene block to the reactive isocyanate group.*

Spectroscopic Data Analysis

This section details the expected spectroscopic signatures. As a Senior Application Scientist, I emphasize not just where the peaks are, but why they exist, aiding in rapid troubleshooting of impure reagents.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest method to validate reagent integrity. The isocyanate group is thermodynamically unstable toward moisture; its disappearance indicates hydrolysis (formation of urea/amine).

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Origin
-N=C=O Stretch 2260 – 2270 Very Strong Asymmetric stretching of the cumulative double bonds. Critical Quality Attribute.
Ar-H Stretch3030 – 3060WeakC-H stretching of the naphthalene ring.
Alkyl C-H2950 – 2980MediumC-H stretching of the ethyl (methyl/methine) group.
Ar-C=C1580 – 1600MediumAromatic ring breathing modes.

Self-Validation Check:

  • Pass: Strong, sharp peak at ~2265 cm⁻¹.

  • Fail: Appearance of broad peaks at 3300-3400 cm⁻¹ (N-H stretch) or 1650-1700 cm⁻¹ (C=O urea/amide), indicating hydrolysis to 1,3-bis(1-(1-naphthyl)ethyl)urea.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Standard). The spectrum is characterized by the distinct coupling between the methyl protons and the chiral methine proton.

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
Methyl (-CH₃) 1.65 – 1.75 Doublet (d)3H~6.8 HzShielded alkyl group, coupled to one neighbor (methine).
Methine (-CH-) 5.30 – 5.50 Quartet (q)1H~6.8 HzDeshielded by both the electronegative nitrogen (NCO) and the aromatic ring current (benzylic position).
Naphthalene (Ar-H) 7.40 – 8.10 Multiplet (m)7H-Aromatic protons. The proton at C8 (peri-position) is often most deshielded (~8.0+ ppm).
Carbon-13 NMR (¹³C NMR)
Carbon EnvironmentShift (δ, ppm)Note
Methyl (-CH₃) ~23.0Typical alkyl shift.
Methine (-CH-) ~49.5Benzylic and attached to N.
Aromatic Carbons 122.0 – 134.0Complex region containing 10 signals (some quaternary).
Isocyanate (-N=C=O) ~124.0 - 128.0 Characteristic weak broad signal; often low intensity due to lack of NOE and long relaxation time.

Experimental Protocol: Chiral Derivatization

Objective: React (S)-NEI with a racemic alcohol (R/S-ROH) to form diastereomeric carbamates for HPLC separation.

Reagents & Equipment
  • Reagent: this compound (≥98% purity).[1]

  • Solvent: Anhydrous Toluene or Acetonitrile (Water <0.05% is critical to prevent NEI hydrolysis).

  • Catalyst (Optional): Dibutyltin dilaurate (DBTDL) or dry Pyridine (for sterically hindered alcohols).

Workflow Diagram

Derivatization_Workflow cluster_check Quality Control Point Start Racemic Sample (Alcohol/Amine) Reaction Incubate 60-80°C, 30-60 mins (Anhydrous Solvent) Start->Reaction Reagent Add (S)-NEI (1.1 - 1.5 equivalents) Reagent->Reaction Quench Quench Excess NEI (Add Ethanol or Water) Reaction->Quench Check Check IR: Disappearance of 2270 cm⁻¹ Reaction->Check Analysis Analyze via HPLC (Achiral Column) Quench->Analysis

Figure 2: Step-by-step derivatization workflow for converting enantiomers into separable diastereomers.

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of the racemic substrate (alcohol or amine) in 1 mL of anhydrous toluene in a sealed reaction vial.

  • Addition: Add 15 µL (approx. 1.2 equivalents) of (S)-NEI.

    • Note: If the substrate is hindered, add 10 µL of dry pyridine.

  • Reaction: Heat the vial at 60–80°C for 30–60 minutes .

    • Mechanism:[5][6][7][8][9][10] The nucleophilic oxygen/nitrogen attacks the central carbon of the isocyanate.

  • Quenching: Add 50 µL of ethanol to react with any remaining isocyanate (forms ethyl carbamate derivative). This prevents damage to the HPLC column.

  • Evaporation: Evaporate solvent under nitrogen stream and reconstitute in HPLC mobile phase (e.g., Methanol/Water).

  • Separation: Inject onto a standard C18 (reversed-phase) or Silica (normal-phase) column. The (S,S) and (S,R) diastereomers will now have different retention times due to the interaction of the naphthyl group with the stationary phase.

References

  • Sigma-Aldrich. (R)-(-)-1-(1-Naphthyl)ethyl isocyanate Product Specification & NMR Data Source. Retrieved from .

  • PubChem Database. Compound Summary for CID 7023510: 1-((1S)-1-isocyanatoethyl)naphthalene. Retrieved from .

  • Dunlop, D. S., et al. (1987). "The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate." Analytical Biochemistry, 165(1), 38-44.

  • Chem-Impex International. this compound Technical Data. Retrieved from .

  • SpectraBase. 1-Naphthyl isocyanate IR and NMR Spectral Data. (Used for analog comparison and functional group verification). Retrieved from .[1]

Sources

Technical Guide: Solubility & Solvent Compatibility of (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate

[1]

Executive Summary

This compound (NEI) is a lipophilic, liquid chiral derivatizing agent (CDA) widely used to resolve enantiomers of amines and alcohols via HPLC.[1] While NEI is physically miscible with almost all common organic solvents, its chemical stability dictates solvent choice.[1]

  • Primary Solvents (Inert): Toluene, Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.[1]

  • Forbidden Solvents (Reactive): Water, Methanol, Ethanol, Isopropyl Alcohol (unless they are the analyte).[1]

  • Critical Constraint: The isocyanate group (-N=C=O) is highly electrophilic.[1] Solubility must always be defined in the context of anhydrous conditions to prevent hydrolysis to the urea or degradation.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the physical state of NEI is prerequisite to handling. As a liquid, it does not require "dissolution" in the traditional sense (like a solid salt) but rather miscibility .[1]

PropertyValueTechnical Implication
CAS Number 73671-79-1Unique Identifier
Physical State Liquid (Clear/Light Yellow)Miscible with organics; no saturation limit in common solvents.[1][2]
Density ~1.118 g/mLSlightly denser than water; sinks in aqueous extractions.[1]
Boiling Point 106–108 °C (0.16 mmHg)High boiling point; difficult to remove by simple evaporation.[1]
Polarity Lipophilic (Naphthyl group)Excellent miscibility in non-polar aromatics (Toluene).[1]
Reactivity Electrophilic (Isocyanate)Moisture Sensitive. Reacts with active hydrogens.[1]

Solvent Compatibility Matrix

The solubility of NEI is governed by two factors: Polarity (physical mixing) and Nucleophilicity (chemical inertness).[1]

Recommended Solvents (Inert & Miscible)

These solvents are safe for preparing stock solutions or running derivatization reactions.[1] They must be anhydrous .

  • Toluene / Benzene: Ideal.[1] The aromatic naphthyl ring of NEI interacts favorably via

    
     stacking, ensuring high stability. Toluene is the standard solvent for optical rotation measurements.[1]
    
  • Chloroform (

    
    ) / Dichloromethane (DCM): Excellent.[1] High solubility.[1] Often used for reaction monitoring or NMR studies.[1]
    
  • Acetonitrile (ACN): Good.[1] Useful if the downstream application is Reversed-Phase HPLC.[1] Ensure it is strictly dry to prevent hydrolysis.[1]

  • Tetrahydrofuran (THF) / Dioxane: Good.[1] Useful for analytes that are not soluble in non-polar solvents.[1]

  • Hexane / Heptane: Moderate.[1] NEI is soluble, but polar analytes (like amino acids) may precipitate.[1]

Incompatible Solvents (Reactive)

These solvents will chemically destroy NEI, converting it into carbamates or ureas.[1] Do not use these for stock solutions.

  • Water: Hydrolyzes NEI to the amine and releases

    
    .
    
  • Alcohols (MeOH, EtOH, IPA): React rapidly to form urethanes (carbamates).[1]

  • Amines (Diethylamine, Ammonia): React instantly to form ureas.[1]

  • DMSO/DMF: Caution. While aprotic, these are hygroscopic.[1] Wet DMSO will destroy the reagent.[1]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the experimental stage.

SolventSelectionStartSelect Solvent for NEICheckHDoes solvent haveActive Hydrogens?(OH, NH, SH)Start->CheckHReactiveREACTIVE (Incompatible)Alcohols, Water, AminesCheckH->ReactiveYesInertINERT (Compatible)Aprotic SolventsCheckH->InertNoDerivTargetIs this theTarget Analyte?Reactive->DerivTargetProceedRxnProceed withDerivatization ReactionDerivTarget->ProceedRxnYesStopSTOP: Reagent DestructionDerivTarget->StopNo (Solvent)CheckPolSelect based onAnalyte SolubilityInert->CheckPolTolueneToluene/Benzene(Best Stability)CheckPol->TolueneLipophilicDCMDCM/Chloroform(General Purpose)CheckPol->DCMGeneralACNAcetonitrile(HPLC Prep)CheckPol->ACNPolar/HPLC

Figure 1: Decision logic for selecting solvents.[1] Red paths indicate chemical incompatibility unless the solvent is the specific reactant.

Experimental Protocols

Preparation of Standard Stock Solution

Objective: Create a stable 10 mM stock solution for derivatization.

  • Solvent Choice: Anhydrous Toluene or Acetonitrile (water content <0.01%).[1]

  • Vessel: Amber volumetric flask (protect from light/moisture).

  • Procedure:

    • Weigh approx. 20 mg of NEI (Density 1.118 g/mL

      
       18 µL) into a 10 mL flask.
      
    • Note: Liquid handling is preferred over weighing due to potency.[1] Use a gas-tight microsyringe.[1]

    • Dilute to volume with anhydrous solvent.[1]

    • Purge headspace with dry Nitrogen or Argon.[1]

    • Storage: Store at 4°C. Stable for 1-2 weeks if kept dry.

Derivatization Workflow (Chiral Resolution)

Objective: React NEI with a racemic amine/alcohol to form diastereomers for HPLC separation.

  • Reagents:

    • Substrate (Racemic Amine or Alcohol).[1]

    • NEI Stock Solution.[1]

    • Base Catalyst (Triethylamine or Pyridine) - Required for alcohols; optional for amines.[1]

    • Solvent: Chloroform or Toluene.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the substrate in dry Chloroform (approx 1 mg/mL).

  • Addition: Add 1.1 – 1.2 equivalents of NEI stock solution.

  • Catalysis: If the substrate is an alcohol, add 10 µL of dry Triethylamine.[1]

  • Incubation:

    • Amines: Stir at Room Temperature for 15–30 mins.

    • Alcohols:[3] Heat to 50–60°C for 1–2 hours in a sealed vial.

  • Quenching: Add 50 µL of Ethanol to consume excess NEI (forms ethyl carbamate).[1]

  • Evaporation: Evaporate solvent under Nitrogen stream.

  • Reconstitution: Redissolve residue in HPLC mobile phase (e.g., Hexane/IPA for Normal Phase or ACN/Water for Reverse Phase).[1]

Visualization: Reaction Pathway

DerivatizationSubstrateRacemic Analyte(R/S-Amine)ReactionReaction(Toluene/DCM, 25-60°C)Substrate->ReactionNEINEI Reagent(S-Configuration)NEI->ReactionDiastereomersDiastereomers Formed(S,S) and (R,S)Reaction->DiastereomersUrea BondFormationHPLCHPLC Separation(Physical Separation)Diastereomers->HPLC

Figure 2: The derivatization pathway converting enantiomers into physically separable diastereomers.[1]

Troubleshooting & Stability

ObservationCauseCorrective Action
White Precipitate Formation of symmetric urea (NEI-NEI dimer) due to moisture.[1]Use strictly anhydrous solvents (molecular sieves).[1] Filter sample before HPLC.[1]
Low Yield Alcohol substrate reacting too slowly.[1]Add base catalyst (Triethylamine) and increase temperature to 60°C.
Extra Peaks in HPLC Excess NEI reacting with quenching alcohol.[1]Identify the "Reagent Blank" peak by running a control (NEI + EtOH) and exclude it from analysis.[1]
Viscosity/Gelling Polymerization of isocyanate.[1][4]Reagent is old or was stored improperly.[1] Discard and buy fresh.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [1]

  • Sigma-Aldrich. Product Specification: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.[1][5] Merck KGaA.[1] [1]

  • BOC Sciences. Chiral Resolution Reagents and Protocols.[1][1]

  • Fisher Scientific. Safety Data Sheet: Isocyanates.[1]

Methodological & Application

Application Note: Enantiomeric Separation via Derivatization with (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the indirect enantiomeric separation of chiral amines and alcohols using (S)-(+)-1-(1-Naphthyl)ethyl isocyanate [(S)-NEI] .

While Direct Chiral Chromatography (using Chiral Stationary Phases, CSPs) is common, it is often cost-prohibitive and limited by column selectivity. The Indirect Method described here utilizes (S)-NEI as a Chiral Derivatizing Agent (CDA). By reacting a racemic analyte with an enantiomerically pure reagent, the enantiomers are converted into diastereomers . Unlike enantiomers, diastereomers possess distinct physical properties and can be resolved on robust, inexpensive achiral columns (e.g., C18 or Phenyl-Hexyl).

Key Advantages[1][2][3]
  • Cost Efficiency: Utilizes standard RP-HPLC columns (C18) rather than expensive CSPs.

  • Enhanced Detection: The naphthyl group serves as a strong chromophore (UV) and fluorophore, significantly lowering Limits of Detection (LOD) for non-absorbing analytes like aliphatic amines or amino acids.

  • Versatility: Applicable to primary/secondary amines and alcohols.

Chemical Mechanism

The core principle is the nucleophilic addition of the analyte (amine or alcohol) to the isocyanate group of the (S)-NEI. This reaction forms a stable urea (from amines) or carbamate (from alcohols).

  • Reaction: (R,S)-Analyte + (S)-Reagent

    
     (R,S)-Diastereomer + (S,S)-Diastereomer.
    
  • Separation Physics: The resulting diastereomers differ in their three-dimensional spatial arrangement. When subjected to a reversed-phase environment, the hydrophobic naphthyl group interacts via

    
     stacking (especially on Phenyl columns) and hydrophobic shielding, resulting in differential retention times.
    
Mechanism Visualization

ReactionMechanism cluster_products Resulting Diastereomers Analyte Racemic Analyte (R/S-Amine or Alcohol) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Mix (Dry Solvent) Reagent (S)-NEI Reagent (Pure Chiral Agent) Reagent->Intermediate Prod1 (S,S)-Diastereomer (Elutes Time T1) Intermediate->Prod1 Formation Prod2 (R,S)-Diastereomer (Elutes Time T2) Intermediate->Prod2 Formation Separation Separation

Figure 1: Reaction pathway converting enantiomers into separable diastereomers.

Experimental Protocol

Pre-requisite: All glassware must be oven-dried. Isocyanates hydrolyze rapidly in the presence of water to form the corresponding amine (1-(1-naphthyl)ethylamine), which effectively destroys the reagent and complicates the chromatogram.

Materials
  • Reagent: this compound (≥99% optical purity).

  • Solvent: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF).

  • Catalyst (For Alcohols only): 4-Dimethylaminopyridine (DMAP) or Dibutyltin dilaurate.

  • Quenching Agent: Ethanolamine or Methanol.

Derivatization Workflow
StepActionCritical Technical Note
1. Preparation Dissolve analyte in anhydrous ACN to approx. 1 mg/mL.Moisture control is critical. Use a sealed vial.
2. Reagent Addition Add (S)-NEI in 1.5x molar excess relative to the analyte.Excess ensures complete reaction of the analyte (First-order kinetics).
3. Catalysis Amines: None required.Alcohols: Add 10 µL of DMAP solution.Amines react rapidly at RT. Alcohols are sluggish and require activation.
4. Incubation Amines: 30 min at Room Temp.Alcohols: 60°C for 1-2 hours.Seal tightly to prevent solvent evaporation and moisture ingress.
5. Quenching Add 50 µL of Ethanolamine (or Methanol). Wait 10 min.Reacts with remaining (S)-NEI to prevent peak broadening or column damage.
6. Dilution Dilute to mobile phase initial conditions.Prevents solvent shock when injecting strong organic solvents.
Method Development Decision Tree

MethodDev Start Start Method Dev AnalyteType Identify Functional Group Start->AnalyteType Amine Amine (-NH2) AnalyteType->Amine Alcohol Alcohol (-OH) AnalyteType->Alcohol CondAmine React: RT, 30 min Solvent: ACN Amine->CondAmine CondAlc React: 60°C, 60 min Catalyst: DMAP Alcohol->CondAlc Quench Quench Excess NEI (Add Ethanolamine) CondAmine->Quench CondAlc->Quench ColumnSel Column Selection Quench->ColumnSel C18 C18 (Standard) ColumnSel->C18 First Choice Phenyl Phenyl-Hexyl (Enhanced Selectivity) ColumnSel->Phenyl If Res < 1.5

Figure 2: Decision matrix for optimizing reaction conditions and column selection.

HPLC Method Parameters

Once derivatized, the diastereomers are separated using standard Reversed-Phase HPLC.

Chromatographic Conditions
ParameterRecommendationRationale
Column C18 (e.g., 150 x 4.6 mm, 3 µm) or Phenyl-HexylPhenyl columns often provide better separation for NEI derivatives due to

interactions with the naphthyl ring.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps any unreacted amines protonated (though they should be derivatized).
Mobile Phase B Acetonitrile or MethanolACN usually provides sharper peaks; MeOH can offer different selectivity.
Gradient 40% B to 80% B over 20 minsDiastereomers are relatively hydrophobic due to the naphthyl group; they elute late.
Flow Rate 1.0 mL/minStandard flow; adjust for column ID.
Detection UV: 220 nm (strongest) or 280 nmFL: Ex 280 nm / Em 340 nmThe naphthyl group is highly fluorescent, offering high sensitivity.
Separation Logic

Because the analyte is now a diastereomer, the separation mechanism relies on the difference in hydrophobicity and steric hindrance between the (S,S) and (R,S) forms.

  • Elution Order: Must be determined empirically. Typically, the isomer with the "bent" conformation (where bulky groups interfere with the stationary phase) elutes earlier.

  • Resolution (Rs): If Rs < 1.5 on a C18 column, switch to a Phenyl-Hexyl column. The

    
     interaction between the stationary phase and the derivatizing agent's naphthyl ring often amplifies the subtle differences between diastereomers.
    

Validation & "Self-Validating" Controls

To ensure scientific integrity, the method must include controls that prove the separation is real and not an artifact of the reagent.

The Reagent Blank (Critical)

Run a "Blank" derivatization (Reagent + Solvent + Quench, NO Analyte).

  • Purpose: To identify peaks belonging to the reagent, the quenching product (e.g., N-naphthyl-ethyl-urea), and hydrolyzed reagent (naphthyl-ethyl-amine).

  • Acceptance: These peaks must not co-elute with your analyte diastereomers.

Racemization Check

Derivatize a known pure enantiomer (e.g., pure (S)-Analyte).

  • Result: You should see one dominant peak .

  • Failure Mode: If you see two peaks (e.g., a 95:5 split), it indicates either:

    • The analyte racemized during the reaction (check heat/pH).

    • The (S)-NEI reagent is not optically pure.

    • The starting "pure" analyte was not actually pure.

Hydrolysis Monitoring

Monitor the peak for 1-(1-naphthyl)ethylamine . If this peak is abnormally high, your solvent was "wet," effectively lowering the concentration of available isocyanate and potentially causing incomplete derivatization.

References

  • Dunlop, D. S., Neidle, A., McHale, D., Dunlop, D. M., & Lajtha, A. (1987). "The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate." Analytical Biochemistry, 165(1), 38-44.[1]

  • Sigma-Aldrich. "Chiral HPLC Columns & Derivatization Reagents Technical Guide." Merck/MilliporeSigma Technical Library.

  • Stalcup, A. M. (2010).[2] "Chiral Separations."[2][3][4][5][6][7] Annual Review of Analytical Chemistry, 3, 341-363.[2]

  • Pirkle, W. H., & Finn, J. (1983).[1] "Separation of enantiomers by liquid chromatographic methods." Asymmetric Synthesis, Vol 1. Academic Press. (Foundational text on the use of Pirkle-type concepts which led to NEI development).

Sources

use of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate in asymmetric synthesis of catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate in the Engineering and Validation of Chiral Catalysts

Executive Summary

This guide details the technical application of this compound (henceforth (S)-NEI ) in the field of asymmetric catalysis.[1] Unlike simple phenyl isocyanates, (S)-NEI possesses a unique bulk and


-electron density derived from its naphthyl moiety. This application note focuses on two critical workflows:
  • Catalyst Engineering: The direct synthesis of chiral urea-based hydrogen-bonding organocatalysts and Chiral Stationary Phases (CSPs).

  • Catalyst Validation: The use of (S)-NEI as a Chiral Derivatizing Agent (CDA) to determine the enantiomeric excess (

    
    ) of amine- and alcohol-based ligand precursors via HPLC and NMR.
    

Chemical Profile & The "Naphthyl Advantage"

(S)-NEI is not merely a linker; it is a structural architect. In catalyst design, the naphthyl group serves two distinct mechanistic functions that superior to the phenyl analog:

  • Steric Shielding: The 1-naphthyl group provides a larger "wall" than a phenyl group, enhancing the stereochemical communication in urea organocatalysts.

  • 
    -
    
    
    
    Stacking:
    In chromatographic phases and NMR analysis, the extended
    
    
    -system interacts strongly with aromatic analytes, increasing the separation factor (
    
    
    ) between diastereomers.

Table 1: Physicochemical Specifications

Property Specification Relevance to Protocol
CAS Number 73671-79-1 Identity verification.
Molecular Weight 197.23 g/mol Stoichiometry calculations.
Physical State Colorless/Pale Yellow Liquid Easy handling vs. solid isocyanates.
Boiling Point 106-108 °C (0.16 mmHg) High boiling point allows elevated reaction temps.[2]
Density 1.118 g/mL Volumetric dispensing is accurate.

| Sensitivity | Moisture Sensitive | Requires anhydrous solvents/inert atmosphere. |

Protocol A: Synthesis of Chiral Urea Organocatalysts

Objective: To synthesize a bifunctional chiral urea catalyst (e.g., for asymmetric Michael additions) using (S)-NEI as the electrophilic locking agent.

Mechanism: The isocyanate reacts with a primary amine on a chiral scaffold (e.g., trans-1,2-diaminocyclohexane or a cinchona alkaloid derivative) to form a stable urea linkage. The naphthyl group acts as the "steric directing group."

Reagents & Equipment
  • Substrate: Chiral primary amine (e.g., (1R,2R)-1,2-diaminocyclohexane, mono-Boc protected).

  • Reagent: this compound (1.05 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under nitrogen.

  • Dissolution: Dissolve 1.0 mmol of the chiral amine substrate in 10 mL of anhydrous DCM. Add a magnetic stir bar.

  • Addition: Cool the solution to 0°C (ice bath). Add 1.05 mmol (

    
    ) of (S)-NEI dropwise via syringe over 5 minutes.
    
    • Note: The reaction is exothermic. Slow addition prevents side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours.

    • Monitoring: Monitor by TLC or IR. The disappearance of the strong isocyanate peak at

      
       indicates completion.
      
  • Workup:

    • Concentrate the mixture under reduced pressure.

    • The urea product often precipitates. Triturate with cold hexanes or diethyl ether to remove unreacted isocyanate.

    • Filter the solid and dry under high vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (typically SiO2, MeOH/DCM gradient).

UreaSynthesis cluster_0 Steric Control Start Chiral Amine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent (S)-NEI (Electrophile) Reagent->Inter Product Chiral Urea Catalyst Inter->Product Proton Transfer

Figure 1: Pathway for the synthesis of urea-based organocatalysts. The (S)-NEI provides the steric bulk necessary for enantioselectivity in subsequent catalytic cycles.

Protocol B: Synthesis of Pirkle-Type Chiral Stationary Phases (CSPs)

Objective: To functionalize a silica surface with (S)-NEI, creating a "brush-type" chiral column for separating racemates.

Mechanism: (S)-NEI is grafted onto aminopropyl-functionalized silica gel. The resulting urea linkage anchors the chiral selector to the solid support.

Step-by-Step Methodology
  • Silica Preparation: Suspend 5g of Aminopropyl-functionalized Silica Gel (5

    
     particle size) in 50 mL of dry Toluene.
    
  • Dehydration: Reflux the suspension using a Dean-Stark trap for 2 hours to remove trace water (azeotropic drying).

  • Grafting: Cool the suspension to 80°C. Add 1.2 equivalents (relative to the amino loading of the silica) of (S)-NEI.

  • Incubation: Stir gently at 80°C for 24 hours.

    • Critical: Do not use magnetic stirring bars which can grind the silica. Use an overhead mechanical stirrer.

  • Capping (Optional): To block unreacted amines, add excess hexamethyldisilazane (HMDS) or acetic anhydride and stir for 2 hours.

  • Washing: Filter the silica and wash extensively with Toluene (x3), DCM (x3), and MeOH (x3) to remove unbound reagent.

  • Packing: Slurry-pack the resulting modified silica into an HPLC column blank.

Protocol C: Catalyst Validation (Enantiomeric Excess Determination)

Objective: To determine the optical purity (


) of a synthesized chiral ligand (amine or alcohol) using (S)-NEI as a derivatizing agent.

Why this works: Enantiomers have identical physical properties in achiral environments (standard NMR/HPLC). Reacting them with pure (S)-NEI creates diastereomers (e.g.,


-urea and 

-urea), which have distinct physical properties (NMR shifts, retention times).
Method C1: NMR Analysis (The "Shift" Method)
  • Sample Prep: In an NMR tube, dissolve 10 mg of the chiral amine/alcohol in 0.6 mL of

    
     or 
    
    
    
    .
  • Derivatization: Add 1.1 equivalents of (S)-NEI directly to the tube. Shake well.

    • For Alcohols: Add a catalytic crystal of DMAP and heat gently (40°C) for 10 mins.

  • Analysis: Acquire a

    
     NMR spectrum.
    
  • Calculation: Focus on the methyl doublet of the naphthylethyl group or a distinct proton on the ligand. The diastereomers will show two distinct sets of peaks.

    • Integration of Peak A (

      
      ) vs. Peak B (
      
      
      
      ).
Method C2: HPLC Analysis
  • Derivatization: Mix 1 mg of analyte + 2

    
     (S)-NEI in 100 
    
    
    
    dry DCM. Let stand for 15 mins.
  • Quench: Add 10

    
     Ethanol to consume excess isocyanate.
    
  • Dilution: Dilute to 1 mL with the HPLC mobile phase (e.g., Hexane/IPA).

  • Injection: Inject onto a standard achiral silica column (Normal Phase).

  • Separation: The diastereomers will separate. Calculate

    
     based on area under the curves.
    

ValidationWorkflow Racemate Synthesized Catalyst (Unknown ee) Reaction Derivatization with (S)-NEI Racemate->Reaction DiastMix Diastereomeric Mixture (S,S) and (S,R) Reaction->DiastMix Analysis Analysis (NMR or HPLC) DiastMix->Analysis Physical Separation Result Calculate % ee Analysis->Result

Figure 2: Validation workflow for determining the enantiomeric excess of chiral catalysts using (S)-NEI.

Safety & Handling Protocols

  • Toxicity: Isocyanates are potent sensitizers. Inhalation can cause asthma-like symptoms.[3][4][5] (S)-NEI is less volatile than smaller isocyanates but must still be handled in a fume hood.

  • Moisture Sensitivity: Reacts with water to form the urea derivative and CO2. Store in a refrigerator (2-8°C) under inert gas.

  • Decontamination: Spills should be treated with an aqueous solution of 5% sodium carbonate and 5% ethanolamine to neutralize the isocyanate group.

References

  • Dunlop, D. S., Neidle, A., McHale, D., Dunlop, D. M., & Lajtha, A. (1987).

  • Pirkle, W. H., & Hauske, J. R. (1977). "Broad spectrum methods for the resolution of optical isomers.

  • Sigma-Aldrich. "Safety Data Sheet: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate."[6] (Note: Enantiomer of (S)-NEI, identical safety profile).

  • BOC Sciences. "(S)-(+)-1-(1-Naphthyl)

  • Ko, J. S., et al. (2022). "Urea Synthesis from Isocyanides...

Sources

High-Performance Chiral Analysis: Derivatization of Alcohols with (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for determining the enantiomeric excess (ee) of chiral alcohols using (S)-(+)-1-(1-Naphthyl)ethyl isocyanate [(S)-NEI]. Unlike direct chiral chromatography, which requires expensive, substrate-specific columns, this method converts enantiomers into diastereomeric carbamates. These diastereomers possess distinct physical properties, allowing for baseline separation on standard achiral HPLC phases (Silica or C18) and distinct chemical shifts in


H-NMR. This guide emphasizes the critical control of kinetic resolution effects and moisture exclusion to ensure data integrity.

Introduction & Principle

In pharmaceutical development, the FDA mandates the separation and quantification of enantiomers due to their potentially divergent pharmacological profiles. While chiral stationary phases (CSPs) are common, they often suffer from low capacity and high cost.

Derivatization with (S)-NEI offers three distinct advantages:

  • Achiral Separation: Converts enantiomers (

    
    ) into diastereomers (
    
    
    
    and
    
    
    ), which can be separated on inexpensive standard silica or C18 columns.
  • Enhanced Detection: The naphthalene moiety acts as a strong chromophore (UV

    
     nm) and fluorophore, significantly lowering the Limit of Detection (LOD) for aliphatic alcohols that lack native UV absorption.
    
  • NMR Resolution: The magnetic anisotropy of the naphthyl ring induces significant shielding/deshielding effects, often creating distinct

    
     values for the carbinyl protons of the diastereomers.
    
Reaction Mechanism

The reaction involves the nucleophilic attack of the alcohol hydroxyl group onto the isocyanate carbon. To prevent kinetic resolution —where one enantiomer reacts faster than the other, skewing the results—the reaction must be driven to 100% conversion .

ReactionMechanism Alcohol Racemic Alcohol (R-OH + S-OH) TS Transition State (Carbamate Formation) Alcohol->TS + DMAP (Catalyst) NEI (S)-NEI (Chiral Reagent) NEI->TS Diastereomers Diastereomeric Mixture (R,S)-Carbamate + (S,S)-Carbamate TS->Diastereomers Irreversible Warning CRITICAL: Moisture leads to Urea byproduct (Impurity) Warning->TS Avoid

Figure 1: Reaction pathway for the formation of diastereomeric carbamates. Anhydrous conditions are required to prevent the isocyanate from reacting with water to form symmetric ureas.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: Chiral Alcohol (approx. 0.1 mmol).

  • Reagent: this compound [Sigma-Aldrich/Merck, >99% ee].

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Toluene (Anhydrous, stored over molecular sieves).

  • Quenching Agent: Ethanol or

    
    -Butylamine.
    
Step-by-Step Procedure

Step 1: System Dehydration

  • Rationale: Isocyanates react rapidly with water to form 1,3-bis(1-(1-naphthyl)ethyl)urea, a white solid that can interfere with HPLC analysis.

  • Action: Flame-dry a 5 mL reaction vial under a stream of nitrogen.

Step 2: Reaction Assembly

  • Dissolve the alcohol (0.1 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

  • Add DMAP (0.1 equiv) if the alcohol is secondary or tertiary (sterically hindered). For primary alcohols, the catalyst is often unnecessary.

  • Add (S)-NEI (0.12 mmol, 1.2 equiv).

    • Expert Insight: Always use a slight excess of NEI to ensure the alcohol is the limiting reagent. This forces the reaction to completion, eliminating kinetic resolution errors.

Step 3: Incubation

  • Seal the vial and heat to 60–80°C for 2–4 hours.

  • Monitoring: Check by TLC (silica gel) to confirm the disappearance of the starting alcohol.

Step 4: Quenching

  • Once the alcohol is consumed, add 50

    
    L of ethanol or 
    
    
    
    -butylamine.
  • Mechanism:[1][2][3][4][5] This reacts with the remaining NEI to form a distinct ethyl-carbamate or urea derivative that elutes away from the target diastereomers.

Step 5: Workup

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in the HPLC mobile phase (e.g., Hexane/IPA).

  • Filter through a 0.45

    
    m PTFE syringe filter before injection.
    

Analytical Methods

HPLC Analysis (Achiral Phase)

Because the products are diastereomers, they have different partition coefficients.

ParameterRecommended Condition
Column Standard Silica (Normal Phase) or C18 (Reversed Phase)
Mobile Phase (NP) Hexane : Isopropanol (90:10 to 98:2)
Mobile Phase (RP) Acetonitrile : Water (Gradient 50%

90% ACN)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Naphthalene absorption)
Selectivity (

)
Typically 1.1 – 1.5 for secondary alcohols

Calculation of % ee:



NMR Analysis

The naphthalene ring of the (S)-NEI moiety sits in a specific conformation relative to the alcohol's chiral center. This creates a "shielding cone."

  • Observation: The proton attached to the chiral center (carbinyl proton) will show two distinct signals (doublets or multiplets) corresponding to the two diastereomers.

  • Integration: Integrate the two carbinyl signals. The ratio of integrals directly reflects the enantiomeric ratio (er).

Workflow Summary

Workflow Start Start: Unknown Alcohol Sample Dry 1. Dehydration (Remove water to prevent Urea) Start->Dry React 2. Derivatization Add (S)-NEI + DMAP Heat 60°C Dry->React Check 3. Check Conversion (TLC) Is Alcohol Gone? React->Check Check->React No (Heat longer) Quench 4. Quench Excess NEI (Add Ethanol) Check->Quench Yes Analyze 5. Analysis HPLC (UV 280nm) or NMR Quench->Analyze

Figure 2: Operational workflow for derivatization and analysis. Note the decision diamond at step 3 to ensure complete conversion.

Troubleshooting & Expert Insights

  • Issue: Peak Overlap.

    • Solution: If diastereomers co-elute on C18, switch to Normal Phase silica. The rigid carbamate linkage often interacts more distinctly with surface silanols in normal phase.

  • Issue: Extra Peaks.

    • Cause: Water contamination leads to 1,3-bis(1-naphthyl)ethyl urea.

    • Solution: Ensure reagents are dry. The urea peak usually elutes later than the carbamates in Normal Phase.

  • Issue: Kinetic Resolution.

    • Warning: If you stop the reaction at 50% conversion, the measured ee will be incorrect because (S)-NEI reacts faster with one alcohol enantiomer than the other.

    • Validation: Always run a racemic standard first to verify that the reaction produces a 1:1 area ratio (peak area ratio = 1.0).

References

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemates. Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Bulletin. Chiral Derivatization Reagents for HPLC and NMR.

  • Dunlop, D. S., et al. (1987).[6] The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate.[6] Analytical Biochemistry.[6]

  • Ullrich, T., et al. (2001).[7] Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives. Biomedical Chromatography.[6][7][8]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for (S)-(+)-1-(1-Naphthyl)ethyl isocyanate derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) is a high-performance Chiral Derivatizing Agent (CDA). Unlike simple phenyl isocyanates, the bulky naphthyl group provides superior


-

stacking interactions, significantly enhancing chiral discrimination during HPLC or NMR analysis.

The Core Challenge: Isocyanates are kinetically unstable in the presence of moisture. The success of your derivatization relies on winning a kinetic race: the reaction between NEI and your analyte (amine/alcohol) must outcompete the hydrolysis of NEI, which forms the symmetric urea byproduct [1,3-bis(1-(1-naphthyl)ethyl)urea].

Optimization Matrix: Reaction Conditions

Do not use a "one-size-fits-all" approach. Select your protocol based on the nucleophilicity of your substrate.

Substrate-Specific Parameters
VariableClass A: Primary/Secondary Amines Class B: Alcohols & Phenols Scientific Rationale
Reactivity High (Fast Kinetics)Low to Moderate (Slow Kinetics)Amines are better nucleophiles; alcohols require activation.
Catalyst None (usually)Required (Base or Lewis Acid)Base deprotonates -OH to alkoxide; Lewis acid activates -NCO.
Temperature Ambient (20–25°C)Heated (50–70°C)Heat overcomes the higher activation energy barrier for carbamate formation.
Solvent DCM, Hexane, TolueneDry Toluene, Acetonitrile, THFAprotic solvents prevent hydrolysis. Toluene allows higher reflux temps.
Stoichiometry 1.1 – 1.2 equivalents1.5 – 2.0 equivalentsExcess drives the equilibrium for slower alcohol reactions.
Catalyst Selection for Alcohols (Class B)
  • Standard: Triethylamine (TEA) or Pyridine. (Mild, good for robust substrates).

  • High-Performance: DBTL (Dibutyltin dilaurate) or DMAP (4-Dimethylaminopyridine). Use these for sterically hindered secondary alcohols.

  • Warning: Strong bases combined with high heat can induce racemization of the chiral center in your analyte.

Standard Operating Procedures (SOPs)

Protocol A: Derivatization of Chiral Amines (Urea Formation)

Target: Formation of diastereomeric ureas.

  • Preparation: Dissolve 10 mg of amine substrate in 1 mL of anhydrous Dichloromethane (DCM).

  • Addition: Add 1.1 equivalents of (S)-(+)-NEI.

  • Incubation: Vortex for 30 seconds. Let stand at room temperature for 15–30 minutes.

  • Quenching (Critical): Add 50 µL of Methanol or Ethanol.

    • Why? This reacts with excess NEI to form a methyl/ethyl carbamate, which elutes differently than your target urea.

  • Workup: Evaporate solvent under nitrogen stream. Reconstitute in HPLC mobile phase.

Protocol B: Derivatization of Chiral Alcohols (Carbamate Formation)

Target: Formation of diastereomeric carbamates.

  • Preparation: Dissolve 10 mg of alcohol substrate in 1 mL of anhydrous Toluene in a crimp-cap vial.

  • Activation: Add 10 µL of dry Pyridine or 1 crystal of DMAP.

  • Addition: Add 1.5 equivalents of (S)-(+)-NEI.

  • Reaction: Seal vial and heat to 60°C for 60 minutes.

  • Monitoring: Check TLC or LC-MS. If incomplete, add 0.5 eq more NEI and heat for 30 mins.

  • Quenching: Add 100 µL Methanol; heat for 5 mins to ensure complete consumption of NEI.

  • Workup: Evaporate toluene (requires N2 stream + gentle heat). Reconstitute.

Troubleshooting Guide (FAQ)

Issue 1: "I see a massive peak that isn't my product."

Diagnosis: This is likely the Symmetric Urea (1,3-bis(1-(1-naphthyl)ethyl)urea). Cause: Moisture contamination. Water attacks NEI to form an amine, which immediately reacts with another NEI molecule. Solution:

  • Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.

  • Flame-dry glassware under argon/nitrogen.

  • Self-Validation: Run a "blank" injection (NEI + Solvent only). If the peak appears, your solvent is wet.

Issue 2: "My enantiomeric excess (ee) values are inconsistent."

Diagnosis: Kinetic Resolution or Racemization. Cause:

  • Kinetic Resolution: If you stop the reaction before 100% conversion, one diastereomer may form faster than the other, artificially skewing the ratio.

  • Racemization:[1] High temperature or strong base caused the stereocenter to flip. Solution:

  • Ensure 100% conversion (monitor by LC-MS).

  • Lower the temperature and extend reaction time.

  • Switch from DMAP (stronger nucleophile) to Pyridine (milder base).

Issue 3: "I cannot separate the excess reagent from my peaks."

Diagnosis: Co-elution of the Quenched Reagent. Solution:

  • Change the Quench: If you used Methanol, try Ethanol or Isopropyl amine. This changes the retention time of the byproduct.

  • Solid Phase Scavenging: Instead of liquid quenching, add a polymer-supported amine (e.g., Trisamine resin) for 15 mins, then filter. This physically removes the excess isocyanate.

Visualizing the Workflow

Figure 1: Decision Logic & Pathway Analysis

Caption: Operational flowchart for selecting reaction conditions and handling side-products.

NEI_Workflow Start Start: Select Substrate Check_Type Nucleophile Type? Start->Check_Type Amine Amine (Primary/Sec) Check_Type->Amine Alcohol Alcohol / Phenol Check_Type->Alcohol Cond_Amine Condition A: DCM, RT, No Cat (Fast) Amine->Cond_Amine Cond_Alc Condition B: Toluene, 60°C, Base Cat (Slow) Alcohol->Cond_Alc Moisture_Check CRITICAL: Is System Dry? Cond_Amine->Moisture_Check Cond_Alc->Moisture_Check Reaction Reaction Progress Moisture_Check->Reaction Yes (Dry) Side_Rxn Side Path: Hydrolysis -> Symmetric Urea Moisture_Check->Side_Rxn No (Wet) Quench Quench (MeOH/EtOH) Reaction->Quench Analysis HPLC/NMR Analysis Side_Rxn->Analysis Contamination Quench->Analysis

References & Authoritative Sources

  • Sigma-Aldrich. (R)-(−)-1-(1-Naphthyl)ethyl isocyanate Product Specification & Applications.

  • BenchChem. Minimizing racemization during derivatization with chiral isocyanates.

  • Dunlop, D. S., et al. (1987). The separation of D/L amino acid pairs by HPLC after precolumn derivatization with optically active naphthylethyl isocyanate. Analytical Biochemistry.

  • Common Organic Chemistry. Urea Formation from Isocyanates: Mechanism and Conditions.

  • Werner Blank. Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts.

Sources

impact of temperature on (S)-(+)-1-(1-Naphthyl)ethyl isocyanate reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impact of Temperature on Reaction Kinetics & Protocol Optimization

Core Technical Overview

Reagent Profile: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) is a high-purity Chiral Derivatizing Agent (CDA). It reacts with enantiomeric mixtures of amines or alcohols to form diastereomeric ureas or carbamates, respectively. These diastereomers possess distinct physical properties, allowing separation via achiral chromatography (HPLC/GC).

The Temperature-Kinetics Nexus: Temperature is the critical control variable in NEI derivatization. It governs the competition between three distinct pathways:

  • Desired Derivatization (

    
    ):  The nucleophilic attack of the substrate on the isocyanate carbon.[1]
    
  • Hydrolysis (

    
    ):  The reaction with trace moisture to form symmetric ureas (major contaminant).
    
  • Thermal Racemization (

    
    ):  The loss of stereochemical integrity at the chiral center (rare but possible at extreme 
    
    
    
    ).

Troubleshooting Guide & FAQs

Scenario A: "My reaction is incomplete despite long incubation times."

Diagnosis: Kinetic Stalling. Isocyanate reactions with hindered alcohols (secondary/tertiary) often exhibit high activation energy barriers.

  • Q: Should I just increase the temperature?

    • A: Only up to a limit (typically 60–70°C). Beyond this, you risk degrading the reagent.

    • Solution: Instead of heat alone, use a catalyst. The addition of DABCO (1,4-diazabicyclo[2.2.2]octane) or DBTDL (Dibutyltin dilaurate) lowers the activation energy, allowing the reaction to proceed rapidly at moderate temperatures (Room Temp to 40°C).

Scenario B: "I see multiple unexpected peaks in my HPLC chromatogram."

Diagnosis: Hydrolysis (Moisture Contamination). Temperature accelerates the reaction of NEI with water faster than with hindered alcohols.

  • Q: How does temperature affect these side products?

    • A: High temperatures (

      
      ) in non-anhydrous conditions aggressively favor the formation of 1,3-bis(1-(1-naphthyl)ethyl)urea .
      
    • Solution:

      • Use anhydrous solvents (Dichloromethane or Toluene).

      • Conduct the reaction at Ambient Temperature (20–25°C) if possible.

      • Add a molecular sieve to the reaction vessel.

Scenario C: "My enantiomeric excess (ee) calculations are inconsistent."

Diagnosis: Kinetic Resolution Interference or Thermal Racemization.

  • Q: Can temperature induce racemization of the NEI reagent?

    • A: Yes, prolonged heating (

      
      ) can cause the chiral center alpha to the naphthyl ring to labilize, especially in the presence of strong bases.
      
    • Solution: Keep reaction times under 60 minutes and temperatures below 60°C. If high heat is required, validate the reagent's optical purity via a blank run.

Optimized Experimental Protocol

Objective: Complete derivatization of a chiral alcohol with minimal side products.

StepActionTechnical Rationale
1 Preparation Dissolve substrate in anhydrous Dichloromethane (DCM) . Ensure system is under

or Ar atmosphere.
2 Reagent Addition Add 1.2 – 1.5 equivalents of (S)-NEI.
3 Catalysis (Optional) Add 0.5 mol% DBTDL or DABCO if substrate is sterically hindered.
4 Incubation Standard: Stir at 25°C for 30 mins.Hindered: Heat to 50°C (Reflux of DCM is ~40°C, use sealed vial or switch to Toluene for higher T).
5 Quenching Add excess Ethanol or Water.
6 Purification Evaporate solvent. The urea byproduct (from quench) usually precipitates or separates on the column.

Data Visualization

Figure 1: Reaction Mechanism & Temperature Dependence

Caption: The nucleophilic attack (A) is the desired pathway. Pathway (B) represents moisture interference, which is kinetically accelerated by high temperatures (


), leading to symmetric urea contaminants.

NEI_Mechanism NEI (S)-NEI Reagent (Electrophile) TS Transition State (High Energy) NEI->TS Urea Symmetric Urea (Side Product) NEI->Urea  k_hyd (Accelerated by High T) Substrate Chiral Substrate (R-OH / R-NH2) Substrate->TS Product Diastereomeric Carbamate/Urea TS->Product  k_deriv (Increased by Catalyst) Water Trace H2O (Contaminant) Water->Urea

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing reaction conditions based on analytical outcomes.

Troubleshooting Start Analyze HPLC/NMR Result LowYield Low Yield / Unreacted SM Start->LowYield SM Remaining Impure Extra Peaks / Urea Formation Start->Impure Unknown Peaks Success Clean Diastereomers Start->Success >95% Conversion Heat Increase T (max 60°C) or Add Catalyst LowYield->Heat Kinetic Barrier Dry Dry Solvents & Lower T Impure->Dry Hydrolysis/Side Rxn Heat->Start Retest Dry->Start Retest

Kinetic Data Summary

VariableEffect on Rate (

)
Effect on SelectivityRecommended Range
Temperature Increases exponentially (Arrhenius).Decreases.[2] High T promotes non-specific hydrolysis.20°C – 50°C
Concentration Second-order kinetics (

).
High conc. favors intermolecular reaction over solvent interaction.0.1 M – 0.5 M
Catalyst Lowers

, increasing

without heat.
Maintains high selectivity by allowing milder conditions.0.1 – 1.0 mol%

References

  • Sigma-Aldrich. (R)-(-)-1-(1-Naphthyl)ethyl isocyanate Product Specification & Protocols.

  • Dunlop, D. S., et al. (1987). "The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate." Analytical Biochemistry.

  • Satchell, D. P. N., & Satchell, R. S. (1975). "Acylation by Ketens and Isocyanates: A Mechanistic Comparison." Chemical Society Reviews. (General Isocyanate Kinetics).

  • Thermo Fisher Scientific. this compound Safety Data Sheet (SDS).

Sources

Validation & Comparative

comparison of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate with other chiral derivatizing agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate with Other Chiral Derivatizing Agents Content Type: Publish Comparison Guide

Executive Summary: The "Naphthalene Effect" in Chiral Chromatography

For researchers isolating enantiomers of amines and alcohols, This compound (NEI) represents a specific "high-leverage" tool. Unlike generic acyl chlorides, NEI serves a dual purpose: it introduces a second chiral center to create diastereomers and attaches a highly fluorescent naphthalene tag.

This guide compares NEI against industry standards—Mosher’s Acid (MTPA) , Phenyl Isocyanate (PEI) , and Marfey’s Reagent (FDAA) —to demonstrate why NEI is often the superior choice for HPLC-based resolution of lipophilic nucleophiles.

Key Takeaway: Choose NEI when your analyte lacks a chromophore and requires high-sensitivity fluorescence detection (LOD < 10 ng/mL) combined with robust reverse-phase separation.

Mechanistic Foundation: How NEI Enhances Resolution

The efficacy of NEI stems from its structural rigidity and electron density. When NEI reacts with a racemic amine or alcohol, it forms a urea or carbamate linkage.

  • The

    
    -
    
    
    
    Stacking Advantage:
    The naphthalene moiety is large and flat. When analyzed on phenyl-hexyl or C18 columns, the diastereomers formed from NEI often exhibit significantly different retention times compared to those formed from the smaller phenyl isocyanate (PEI). This is because the "shape" difference between the
    
    
    and
    
    
    diastereomers is amplified by the bulky naphthalene group.
  • Conformational Locking: The urea/carbamate bond restricts free rotation, locking the diastereomers into distinct conformations that interact differently with the stationary phase.

Diagram 1: Reaction Mechanism & Diastereomer Formation

NEI_Mechanism cluster_products Resulting Diastereomers (Separable) NEI (S)-NEI Reagent (Chiral Isocyanate) Intermediate Transition State (Nucleophilic Attack) NEI->Intermediate Racemate Racemic Analyte (R/S-Amine or Alcohol) Racemate->Intermediate Dia1 (S)-NEI-(S)-Analyte (Diastereomer A) Intermediate->Dia1  Forms Urea/Carbamate   Dia2 (S)-NEI-(R)-Analyte (Diastereomer B) Intermediate->Dia2 Separation HPLC Resolution (Reverse Phase) Dia1->Separation  Distinct Retention Time   Dia2->Separation

Caption: Mechanism of (S)-NEI derivatization converting enantiomers into physically separable diastereomers.

Comparative Analysis: NEI vs. Alternatives

This section evaluates NEI against three primary competitors.

A. NEI vs. (R)-1-Phenylethyl Isocyanate (PEI)
  • The Analog: PEI is the benzene analog of NEI.

  • Comparison:

    • Resolution (

      
      ):  NEI typically yields higher separation factors (
      
      
      
      ) than PEI. The naphthalene ring creates a larger "steric footprint," making the difference between the diastereomeric pairs more pronounced to the silica stationary phase.
    • Detection: NEI is superior. The naphthalene group has a high quantum yield for fluorescence (Ex: 220nm, Em: 350nm), allowing detection limits 10-50x lower than PEI (which relies on weaker UV absorbance).

B. NEI vs. Mosher's Acid Chloride (MTPA-Cl)
  • The Standard: MTPA is the gold standard for NMR determination of absolute configuration.

  • Comparison:

    • Workflow: MTPA is preferred for NMR (

      
      F or 
      
      
      
      H) because the anisotropic effect of the phenyl ring shifts proton signals predictably. However, for HPLC , NEI is often better because MTPA derivatives can be difficult to separate chromatographically compared to the rigid ureas formed by NEI.
    • Stability: MTPA-Cl is highly moisture-sensitive and produces HCl as a byproduct, which can degrade sensitive analytes. NEI reacts via addition (no leaving group), producing no acidic byproducts.

C. NEI vs. Marfey's Reagent (FDAA)
  • The Specialist: Marfey's reagent is designed for amino acids.

  • Comparison:

    • Solubility: Marfey's reagent is water-soluble and ideal for biological fluids (urine/plasma). NEI is lipophilic and requires organic solvents (Acetonitrile/Toluene).

    • Selectivity: Use Marfey's for amino acids. Use NEI for chiral amines, amino alcohols, and secondary alcohols where water solubility is not required.

Summary Data Table: Selection Guide
Feature(S)-NEI Mosher's (MTPA) Marfey's (FDAA) Phenyl Isocyanate (PEI)
Primary Application HPLC (Fluorescence)NMR ConfigurationAmino Acids (LC-MS)HPLC (UV only)
Chromophore Naphthalene (Strong)Phenyl (Weak)Dinitrophenyl (Yellow)Benzene (Weak)
Reaction Type Addition (No byproduct)Substitution (HCl byproduct)Substitution (HF byproduct)Addition (No byproduct)
Steric Bulk High (Better Resolution)MediumMediumLow
Detection Limit < 10 ng/mL (Fluor)~1 µg/mL (UV)~50 ng/mL (UV/MS)~500 ng/mL (UV)
Experimental Protocol: Derivatization with (S)-NEI

Objective: Derivatize a chiral amine for HPLC separation. Pre-requisites: All glassware must be flame-dried. Solvents must be anhydrous.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 mg of the racemic amine sample in 500 µL of anhydrous acetonitrile (ACN) or toluene.

    • Note: If the sample is a salt (e.g., hydrochloride), add 1.5 equivalents of triethylamine (TEA) to free the base.

  • Reaction:

    • Add 1.2 equivalents of this compound (NEI).

    • Vortex for 30 seconds.

    • Incubate at room temperature for 30–60 minutes. (Heating to 50°C may be required for sterically hindered amines).

  • Quenching (Critical Step):

    • Isocyanates react with water to form symmetric ureas (impurities).

    • Add 50 µL of ethanol or methanol to react with excess NEI. This forms a specific carbamate byproduct that elutes separately from your analyte.

    • Incubate for 10 minutes.

  • Analysis:

    • Evaporate solvent under nitrogen (optional, for concentration) or inject directly if concentration permits.

    • HPLC Conditions: C18 or Phenyl-Hexyl column. Mobile Phase: ACN/Water gradient. Detection: Fluorescence (Ex 220nm / Em 350nm).

Diagram 2: Decision Matrix for Reagent Selection

Selection_Guide Start Start: Select Analyte Type Q1 Is the analyte an Amino Acid or Water Soluble? Start->Q1 Q2 Primary Analytical Goal? Q1->Q2 No (Lipophilic) Res_Marfey Use Marfey's Reagent (FDAA) Q1->Res_Marfey Yes Res_Mosher Use Mosher's Acid (MTPA) (NMR Analysis) Q2->Res_Mosher Absolute Config (NMR) Res_NEI Use (S)-NEI (HPLC + Fluorescence) Q2->Res_NEI Trace Separation (HPLC) Res_PEI Use PEI (If NEI unavailable/Cost) Q2->Res_PEI General UV Check

Caption: Workflow for selecting the appropriate chiral derivatizing agent based on analyte properties.

Troubleshooting & Optimization
  • Problem: Extra peaks in the chromatogram.

    • Cause: Water contamination. Isocyanates react with water to form 1,3-bis(1-(1-naphthyl)ethyl)urea.

    • Solution: Use strictly anhydrous solvents. Run a "Blank" (Solvent + NEI + Quench) to identify reagent-related peaks.

  • Problem: Low yield.

    • Cause: Analyte is a salt or sterically hindered.

    • Solution: Ensure base (TEA) is added if the amine is a salt. Increase reaction temperature to 60°C for hindered substrates.

  • Problem: Poor Resolution.

    • Solution: Switch from a C18 column to a Phenyl-Hexyl column. The

      
      -
      
      
      
      interaction between the column's phenyl ring and the reagent's naphthalene ring often dramatically improves separation factors.
References
  • Dunlop, D. S., Neidle, A., & McHale, D. (1987). The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate.[1] Analytical Biochemistry, 165(1), 38-44.[1]

  • Pirkle, W. H., & Hauske, J. R. (1977). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. Journal of Organic Chemistry, 42(16), 2781–2784.

  • Toyo'oka, T. (2002).[2] Modern Derivatization Methods for Separation Science. John Wiley & Sons.[3] (General reference for fluorescence detection of naphthalene derivatives).

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society, 95(2), 512-519.

Sources

validating enantiomeric excess determination using (S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for High-Sensitivity Stereochemical Analysis

Executive Summary

In modern drug development, the regulatory mandate for single-enantiomer therapeutics (FDA, EMA) has shifted the analytical focus from mere chiral recognition to rigorous quantification of enantiomeric excess (ee). While direct chiral chromatography (CSP-HPLC) is the industry standard, it often suffers from high column costs and limited peak capacity for complex matrices.

This guide evaluates the indirect derivatization method using (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) . Unlike direct methods, NEI derivatization converts enantiomers into diastereomers, allowing separation on standard achiral (C18) columns. This guide validates the NEI protocol against Mosher’s acid and direct CSP methods, emphasizing the critical control of kinetic resolution —the primary source of error in indirect ee determination.

Part 1: The Mechanistic Basis

Why NEI? The core utility of (S)-NEI lies in its dual function: it acts as both a chiral discriminator and a signal amplifier .

  • Diastereomeric Formation: (S)-NEI reacts with chiral nucleophiles (secondary alcohols or amines) to form diastereomeric carbamates or ureas. Because the physical properties of diastereomers differ (unlike enantiomers), they can be separated on achiral stationary phases.[1]

  • Signal Amplification: The naphthalene moiety possesses a high molar extinction coefficient and strong fluorescence (Ex: 220nm/280nm), enabling detection limits in the nanogram range—significantly superior to Mosher’s acid (phenyl group) or non-derivatized analytes.

  • Conformational Rigidity: The proximity of the chiral center to the aromatic ring creates distinct conformational populations, maximizing the

    
     (difference in chemical shift) in NMR and 
    
    
    
    (separation factor) in HPLC.
Diagram 1: NEI Derivatization Mechanism

The following diagram illustrates the transformation of a racemic alcohol into separable diastereomers using (S)-NEI.

NEI_Mechanism cluster_products Diastereomeric Products (Separable) Racemate Racemic Analyte (R-OH + S-OH) Transition Transition State (Nucleophilic Attack) Racemate->Transition NEI (S)-NEI Reagent (Chiral Isocyanate) NEI->Transition Prod_A Product A (S)-NEI-(R)-Analyte (Carbamate) Transition->Prod_A k(S,R) Prod_B Product B (S)-NEI-(S)-Analyte (Carbamate) Transition->Prod_B k(S,S)

Caption: Reaction of a racemic alcohol with (S)-NEI. Note that k(S,R) and k(S,S) may differ, leading to kinetic resolution risks.

Part 2: Comparative Analysis

NEI vs. The Alternatives

The choice between NEI, Mosher's Acid, and Direct Chiral HPLC depends on the sample matrix and required sensitivity.

Table 1: Technical Comparison Matrix

Feature(S)-NEI DerivatizationMosher's Method (MTPA)Direct Chiral HPLC (CSP)
Separation Basis Diastereomers on Achiral (C18)Diastereomers (NMR/HPLC)Enantiomers on Chiral Phase
Detection Sensitivity High (Fluorescence/UV)Moderate (UV/NMR)Variable (Analyte dependent)
Column Cost Low (Standard C18)Low (Standard C18)High (Dedicated CSPs)
Absolute Config. Difficult (Requires X-ray/Ref)Excellent (NMR Models)Difficult (Requires Standards)
Primary Risk Kinetic Resolution Kinetic ResolutionPeak Overlap / Matrix Interference
Throughput Low (Requires Synthesis)Low (Requires Synthesis)High (Inject & Run)
Matrix Tolerance High (Derivatization cleans sample)ModerateLow (CSPs are fragile)

Expert Insight: While Mosher's method is superior for assigning absolute configuration via NMR (due to predictable shielding cones), NEI is superior for quantifying ee% in biological matrices (plasma, urine) because the naphthalene tag allows for fluorescence detection, filtering out background noise that would obscure peaks in direct HPLC or NMR.

Part 3: Critical Validation Parameters (The "Self-Validating" System)

The most dangerous error in indirect ee determination is Kinetic Resolution . If the reaction rates


 and 

differ significantly (which they often do due to steric matching/mismatching), and the reaction is stopped before 100% conversion, the ratio of products will not reflect the ratio of enantiomers in the starting material.
The Self-Validating Protocol

To ensure data integrity, you must prove that the derivatization process itself did not fractionate the sample.

  • The "Racemic Spike" Control:

    • Step: Always derivatize a known racemic standard of your analyte alongside your sample.

    • Validation: The resulting chromatogram must show a 50:50 area ratio (± 1%). If the standard shows a 60:40 ratio, your reaction has suffered kinetic resolution, and the method is invalid for the unknown sample.

  • Thermodynamic Forcing:

    • Step: Use a large excess of (S)-NEI (typically 5-10 equivalents) and extended reaction times.

    • Validation: Monitor the reaction by TLC or LC-MS to ensure >98% consumption of the starting alcohol/amine. Kinetic resolution errors vanish at 100% conversion.

  • Non-Racemization Check:

    • Step: Derivatize an enantiopure standard (if available).

    • Validation: Ensure no "wrong" diastereomer peak appears. This confirms that the reaction conditions (heat, base) do not racemize the chiral center of the analyte.

Part 4: Experimental Protocol

Derivatization of a Secondary Alcohol for HPLC Analysis

Reagents:

  • This compound (>99% ee)[2]

  • Dry Toluene or Acetone (Water competes with the analyte)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, for hindered alcohols.

Workflow Diagram

The following flowchart details the critical path for sample preparation and analysis.

Protocol_Workflow Start Sample Preparation (Dry Analyte) Mix Add (S)-NEI (5-10 eq) + Solvent (Dry Toluene) Start->Mix React Incubate 60-100°C, 1-4 Hours Mix->React Check Check Conversion (Is SM consumed?) React->Check Check->React No (<98%) Quench Quench Excess NEI (Add Ethanol/Water) Check->Quench Yes (>98%) Extract Liquid-Liquid Extraction (Remove Urea byproducts) Quench->Extract Analyze HPLC Analysis (C18 Column, UV 220nm) Extract->Analyze

Caption: Step-by-step derivatization workflow ensuring complete conversion to avoid kinetic resolution errors.

Detailed Steps:
  • Preparation: Dissolve 1.0 mg of the dry alcohol/amine in 200 µL of dry toluene in a sealed reaction vial.

  • Addition: Add 10 µL of (S)-NEI. If the substrate is hindered, add 10 µL of DMAP solution (1 mg/mL in toluene).

  • Reaction: Heat at 60–80°C for 2 hours. Crucial: Ensure the vial is tightly sealed to prevent solvent evaporation and moisture ingress.

  • Quenching: Add 50 µL of ethanol. This reacts with excess isocyanate to form the ethyl carbamate derivative, which usually elutes earlier than the bulky analyte derivative.

  • Workup: Evaporate the solvent under nitrogen. Reconstitute in the HPLC mobile phase (e.g., Acetonitrile/Water).

  • Analysis: Inject onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic Acetonitrile/Water (start at 60:40 and adjust).

    • Detection: UV at 220 nm (strongest) or Fluorescence (Ex 280nm / Em 320nm).

Part 5: Data Interpretation & Troubleshooting

Calculating Enantiomeric Excess (ee):



Where Area_A is the major diastereomer and Area_B is the minor.

Common Pitfalls:

  • Peak Overlap: If the diastereomers do not separate to baseline (

    
    ), integration will be inaccurate. Solution:  Switch to a Phenyl-Hexyl column or lower the % organic modifier in the mobile phase to utilize 
    
    
    
    selectivity.
  • Interfering Peaks: Excess NEI forms a urea with water or ethanol. Solution: Run a "Blank" derivatization (Reagents only) to identify reagent-related peaks.

  • Inconsistent Ratios: If your racemic standard gives a 52:48 ratio, you have kinetic resolution. Solution: Increase temperature or add more catalyst (DMAP) to drive the reaction to completion.

References

  • Dunlop, D. S., Neidle, A., McHale, D., Dunlop, D. M., & Lajtha, A. (1987). The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate. Analytical Biochemistry.

  • Belas, F. J., Phillips, M. A., & Blair, I. A. (1995). Simultaneous determination of nadolol enantiomers in human plasma by high-performance liquid chromatography using fluorescence detection. Biomedical Chromatography.

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols.

  • Pirkle, W. H., & Finn, J. (1983). Separation of Enantiomers by Liquid Chromatographic Methods. Asymmetric Synthesis.

  • Sigma-Aldrich. (2024).[2] Product Specification: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate for chiral derivatization.[4]

Sources

Technical Comparison Guide: (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate (NEI) Cross-Reactivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) [CAS: 42340-98-7] is a high-performance chiral derivatizing agent (CDA) primarily utilized for the enantiomeric resolution of amines, alcohols, and thiols via HPLC. Unlike achiral counterparts (e.g., phenyl isocyanate), NEI introduces a strongly fluorescent naphthyl moiety, significantly lowering limits of detection (LOD) to the nanogram/mL range while simultaneously creating diastereomers with distinct physical properties for separation.

This guide analyzes the cross-reactivity profile of NEI—specifically its chemoselectivity towards different nucleophiles—and compares its efficacy against standard alternatives in drug development workflows.

Mechanistic Foundation: The Isocyanate Electrophile

To understand cross-reactivity, one must understand the driving force: the electrophilic carbon within the cumulative double bond system (


).
Reaction Mechanism

The reaction proceeds via nucleophilic attack on the central carbon. The order of reactivity is dictated by the nucleophilicity of the attacking species and the availability of protons for transfer to the nitrogen.

Graphviz Diagram 1: General Nucleophilic Addition Mechanism

ReactionMechanism NEI (S)-NEI (Electrophile) TS Transition State (Tetrahedral-like) NEI->TS Attack on C=O Nu Nucleophile (H-Nu:) Nu->TS Donation of e- pair Product Chiral Derivative (Urea/Carbamate) TS->Product Proton Transfer & Re-hybridization

Caption: General mechanism of NEI derivatization. The nucleophile (amine, alcohol, thiol) attacks the isocyanate carbon, followed by proton transfer to form a stable linkage.

Cross-Reactivity Hierarchy & Chemoselectivity

In complex molecules containing multiple functional groups (e.g., amino-alcohols), NEI exhibits distinct chemoselectivity. Understanding this hierarchy is critical for preventing side reactions and optimizing yield.

Reactivity Order (Fastest to Slowest)
  • Primary Amines (

    
    ) : Instantaneous reaction at room temperature. No catalyst required.[1][2]
    
  • Secondary Amines (

    
    ) : Rapid reaction. Steric hindrance (e.g., diisopropylamine) can slow kinetics slightly.
    
  • Thiols (

    
    ) : Intermediate reactivity. Often requires base catalysis (e.g., Triethylamine) to generate the more nucleophilic thiolate anion.
    
  • Alcohols (

    
    ) : Slow reaction. Typically requires heat (
    
    
    
    ) or Lewis acid/base catalysis (e.g., Dibutyltin dilaurate, DMAP).
  • Water (

    
    ) : Competing nucleophile. Hydrolyzes NEI to the corresponding amine and 
    
    
    
    .
Detailed Functional Group Analysis
Functional GroupProduct FormedReaction ConditionsPotential Interferences
Amine (1°/2°) UreaAmbient, aprotic solvent (DCM, Toluene). < 5 mins.Minimal. Dominates over -OH and -SH.[2]
Alcohol (1°) Carbamate (Urethane)Heat (60°C) or Catalyst (DMAP/DBTDL). 30-60 mins.Water competes strongly; requires anhydrous conditions.
Alcohol (2°/3°) CarbamateHeat + Catalyst required. Slower kinetics due to sterics.Incomplete reaction often observed without excess reagent.
Thiol ThiocarbamateBase catalyst (TEA) usually added.Oxidation of thiol to disulfide prevents reaction.
Carboxylic Acid Amide +

High heat.Generally unreactive under standard mild derivatization protocols.

Expert Insight: When derivatizing amino-alcohols (e.g., β-blockers like Propranolol), the amine will react exclusively at room temperature. To derivatize the hydroxyl group, one must first protect the amine or drive the reaction with heat and excess NEI, resulting in a bis-derivative.

Comparative Analysis: NEI vs. Alternatives

The choice of NEI over other agents is often driven by detection requirements (Fluorescence) and stability.

Comparison Table: NEI vs. Common Alternatives
Feature(S)-NEI Phenyl Isocyanate (PIC) Marfey's Reagent (FDAA)
Chiral Center Yes (Naphthyl-ethyl)No (Achiral)Yes (Alanine amide)
Detection Mode Fluorescence (

,

) & UV
UV only (Low sensitivity)UV (340 nm) / MS
LOD (Limit of Detection) ~1-10 ng/mL ~100-500 ng/mL~10-50 ng/mL
Reactivity High (similar to PIC)HighHigh (requires heating)
Derivative Stability Excellent (Weeks at 4°C)GoodGood
Main Application Enantiomeric separation of amines/alcohols without MS.Achiral capping / HPLC standard.Amino acid / Peptide separation (LC-MS).[3]
Why Choose NEI?
  • Fluorescence: The naphthalene ring provides a high quantum yield, making NEI superior to Phenyl Isocyanate for trace analysis in biological matrices (plasma/urine).

  • Resolution: The bulky naphthyl group creates significant steric differentiation between diastereomers, often resulting in better resolution (

    
    ) on C18 columns compared to smaller resolving agents.
    

Validated Experimental Protocol

Objective: Derivatization of a chiral secondary alcohol (e.g., 2-octanol) for HPLC separation. Pre-requisite: Sample must be dry. Water destroys the reagent.

Reagents
  • Substrate: 1.0 mg sample (alcohol).

  • Reagent: this compound (NEI), 0.1% v/v in dry acetonitrile.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA).

  • Quenching Agent: Ethanol or Diethylamine.

Workflow Diagram

ProtocolWorkflow Start Start: Dry Sample Preparation (Remove water) AddReagent Add Excess (S)-NEI + Catalyst (DMAP) Start->AddReagent Incubate Incubate 60°C for 30-60 mins AddReagent->Incubate Quench Quench Excess NEI Add Ethanol (forms ethyl carbamate) Incubate->Quench Reaction Complete Analyze HPLC Analysis (Fluorescence Detection) Quench->Analyze Inject

Caption: Step-by-step derivatization workflow for alcohols using NEI.

Step-by-Step Methodology
  • Preparation: Dissolve 1 mg of the chiral alcohol in 500 µL of anhydrous acetonitrile in a 2 mL amber vial (NEI is light sensitive).

  • Addition: Add 50 µL of (S)-NEI solution and 10 µL of DMAP catalyst solution. Cap tightly under nitrogen if possible.

  • Reaction: Heat the vial at 60°C for 45 minutes . Note: Amines react at Room Temp; Alcohols require this heating step.

  • Quenching (Critical): Add 50 µL of Ethanol. Incubate for 5 minutes.

    • Why? This converts unreacted toxic isocyanate into a harmless ethyl carbamate, preventing column damage and ensuring safety.

  • Dilution: Dilute to mobile phase composition and inject onto RP-HPLC (C18 column).

References

  • Sigma-Aldrich. (R)-(-)-1-(1-Naphthyl)ethyl isocyanate Product Specification & Applications.Link

  • Dunlop, D. S., et al. (1987). "The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate." Analytical Biochemistry, 165(1), 38-44.[4] Link

  • Belas, F. J., et al. (1995). "Simultaneous determination of nadolol enantiomers in human plasma by high-performance liquid chromatography using fluorescence detection." Biomedical Chromatography, 9(3), 140-145.[4] Link

  • Chem-Impex. this compound Technical Data.Link

  • Görög, S. (2001). "Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography." Biomedical Chromatography, 15(2), 116-132. Link

Sources

Beyond the Chiral Column: A Strategic Cost-Benefit Analysis of Chiral Derivatization Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line Up Front"

In the high-stakes environment of pharmaceutical development, the default choice for enantiomeric separation often drifts toward expensive Chiral Stationary Phases (CSPs). While CSPs are powerful, they represent a significant capital expenditure (


2,500 per column) and often suffer from limited lifetime and narrow selectivity.

Chiral Derivatization Reagents (CDRs) offer a potent alternative: they convert enantiomers into diastereomers, allowing separation on standard, robust, and inexpensive achiral C18 columns.

This guide provides a technical cost-benefit analysis of the three dominant CDR classes.

  • Best for High-Throughput/Routine QC: OPA/NAC (Lowest cost, highest sensitivity, but unstable).

  • Best for Bioanalysis/LC-MS: Marfey’s Reagent (FDAA) (High stability, MS-compatible, moderate cost).

  • Best for Absolute Configuration: Mosher’s Acid (NMR gold standard, high labor, low throughput).

The Economic & Technical Landscape

Before selecting a reagent, one must evaluate the "Total Cost of Analysis" (TCA).

FeatureDirect Chiral Chromatography (CSP)Chiral Derivatization (CDR)
Consumable Cost High ($1500+ per column)Low (

200 per gram of reagent)
Column Durability Low (Sensitive to pH/pressure)High (Standard C18 withstands abuse)
Method Development Trial-and-error screening (slow)Predictable reversed-phase behavior
Detection Limit Limited by analyte chromophoreEnhanced by reagent fluorophore
Sample Prep "Dilute and Shoot" (Fast)Chemical reaction required (Slower)

The Senior Scientist’s Verdict: Use CSPs when you have <10 samples or cannot chemically modify the analyte. Use CDRs for method validation, high-throughput screening, or when biological matrices require the sensitivity of fluorescence/MS.

Deep Dive: The Contenders

Class A: The High-Sensitivity Fluorophore

Reagent: o-Phthalaldehyde (OPA) + N-Acetyl-L-Cysteine (NAC)

  • Mechanism: Reacts with primary amines and thiols to form highly fluorescent isoindoles.

  • The "Pro" Insight: This is the most cost-effective method for amino acid analysis. The reaction is instantaneous.

  • The "Con" Reality: The isoindole derivative is chemically unstable.[1] It degrades within minutes.

  • Best Use Case: Automated pre-column derivatization (autosamplers) where injection happens immediately after mixing.

Class B: The LC-MS Workhorse

Reagent: Marfey’s Reagent (FDAA / 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Mechanism: Nucleophilic aromatic substitution. The fluorine atom is displaced by the analyte's amine.

  • The "Pro" Insight: Derivatives are incredibly stable (can sit on the bench for 24+ hours). The DNP moiety is excellent for UV (340 nm) and ionizes well in negative ESI-MS.

  • The "Con" Reality: Requires heating (40–50°C) and strict pH control.

  • Best Use Case: PK/PD studies, complex biological matrices, and peptide hydrolysis analysis.

Class C: The Structural Architect

Reagent: Mosher’s Acid (MTPA / α-methoxy-α-trifluoromethylphenylacetic acid)

  • Mechanism: Esterification/Amidation.[2][3]

  • The "Pro" Insight: The gold standard for determining absolute configuration (

    
     vs 
    
    
    
    ) using NMR. The
    
    
    group provides a clean signal in
    
    
    F NMR.
  • The "Con" Reality: Requires anhydrous conditions (acid chlorides are moisture sensitive). Not suitable for trace analysis.

  • Best Use Case: Early-stage drug discovery and structural elucidation of unknown impurities.

Comparative Data Analysis

The following table synthesizes experimental performance metrics.

MetricOPA / NACMarfey's Reagent (FDAA)Mosher's Acid (MTPA)
Target Analyte Primary AminesAmines (1° & 2°)Alcohols, Amines
Reaction Kinetics < 2 minutes (Room Temp)60–90 minutes (40°C)4–6 hours (includes workup)
Derivative Stability Poor (< 15 mins)Excellent (> 48 hours)Excellent (Indefinite)
LOD (Sensitivity) Femtomole (Fluorescence)Picomole (UV/MS)Micromole (NMR)
Cost Per Sample < $0.10~$1.50~$5.00
Separation (

)
High (C18)High (C18)N/A (NMR

)

Decision Framework (Visualization)

The following logic tree guides the selection process based on sample chemistry and laboratory resources.

DecisionTree Start Start: Select Analyte Functional Group Group Functional Group? Start->Group Alcohol Alcohol (-OH) Group->Alcohol OH Amine Amine (-NH2) Group->Amine NH2 Config Need Absolute Configuration? Alcohol->Config Throughput Throughput/Sensitivity Needs? Amine->Throughput Trace Trace / Bioanalysis? Throughput->Trace High Sensitivity GITC Consider GITC (Fast/Stable) Throughput->GITC Moderate Speed/Cost Mosher Use Mosher's Acid (NMR) (Structural Elucidation) Config->Mosher Yes OPA Use OPA-NAC (High Throughput/Fluorescence) Trace->OPA Fluorescence Available? Marfey Use Marfey's Reagent (Stable/LC-MS) Trace->Marfey MS Available?

Caption: Figure 1. Strategic selection flowchart for chiral derivatization reagents based on analyte chemistry and detection limits.

Validated Experimental Protocols

Protocol A: High-Sensitivity OPA/NAC (Automated)

Use this for amino acid quantification in plasma.

Reagents:

  • OPA Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 37.5 mL 0.4 M Borate Buffer (pH 10.4).

  • Chiral Thiol: Add 50 mg N-Acetyl-L-Cysteine (NAC) to the mixture.

  • Self-Validation Step: The reagent is colorless but turns slightly yellow as it ages. Discard if dark yellow.

Workflow:

  • Mix: 10 µL Sample + 10 µL OPA/NAC Reagent.

  • Wait: 2.0 minutes exactly (programmed in autosampler).

  • Quench: 40 µL 0.1% Acetic Acid (stops degradation temporarily).

  • Inject: Immediately onto C18 column.

  • Detection: Excitation 340 nm / Emission 450 nm.

Protocol B: Robust Marfey’s Method (Manual)

Use this for peptide hydrolysates or stable HPLC runs.

Reagents:

  • FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M HCl.

Workflow Visualization:

MarfeyWorkflow Step1 1. Mix Sample + 50µL NaHCO3 + 100µL FDAA Step2 2. Incubate 40°C for 1 Hour Step1->Step2 Reaction Step3 3. Quench Add 20µL 1M HCl Step2->Step3 Stop Step4 4. Dilute with 50% ACN Step3->Step4 Prep Step5 5. Analyze LC-UV (340nm) or LC-MS Step4->Step5 Inject

Caption: Figure 2. Step-by-step derivatization workflow for Marfey's Reagent (FDAA).

Scientific Causality (Why we do this):

  • The Bicarbonate: FDAA requires a basic pH (~8.5) to deprotonate the amine, making it nucleophilic.

  • The HCl Quench: This is critical. It neutralizes the excess bicarbonate to prevent damage to the HPLC column and stops side reactions.

  • Self-Validation: Upon adding HCl, the bright yellow solution should turn slightly lighter. If it bubbles vigorously, your bicarbonate was fresh.

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society.

  • Bückers, M., et al. (1994). OPA/NAC: A sensitive and cost-effective method for chiral amino acid analysis. Chromatographia.

  • Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Chiral liquid chromatography. HNB Pub.

  • Sigma-Aldrich. (2024). Chiral Derivatization Reagents Product Guide.

Sources

Precision Chiral Analysis of Primary Amines: A Comparative Guide to Derivatizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Imperative

In pharmaceutical development, the enantiomeric purity of primary amines is not merely a regulatory checkbox—it is a safety imperative. Primary amine moieties are ubiquitous in bioactive small molecules, serving as key pharmacophores. The tragic history of thalidomide underscores the necessity of distinguishing enantiomers early in the pipeline.

While chiral stationary phases (CSPs) are common, Chiral Derivatizing Agents (CDAs) offer distinct advantages:

  • Resolution: They convert enantiomers into diastereomers, which often have vastly different physicochemical properties (

    
     in NMR, 
    
    
    
    in Chromatography).
  • Sensitivity: Many CDAs introduce fluorophores or ionizable groups, enhancing detection limits by orders of magnitude.

  • Absolute Configuration: NMR-based CDAs (like Mosher's acid) allow for ab initio configuration assignment without reference standards.

This guide objectively compares the industry-standard CDAs, providing validated protocols and decision-making frameworks for your specific analytical needs.

Comparative Analysis of Leading CDAs

The following table synthesizes performance metrics for the most effective CDAs used in primary amine analysis.

Table 1: Performance Matrix of Chiral Derivatizing Agents
FeatureMosher's Acid (MTPA-Cl) Marfey's Reagent (FDAA) OPA / IBLC GITC
Primary Method NMR (

H,

F)
LC-UV / LC-MSLC-FluorescenceLC-MS
Target Analyte 1° & 2° Amines, Alcohols1° & 2° Amines1° Amines (Amino Acids)1° & 2° Amines
Sensitivity Low (mg scale)High (pmol scale)Ultra-High (fmol scale)High (pmol scale)
Reaction Cond. Anhydrous, 1-2hAqueous/Acetone, 40°CAqueous, <2 minRoom Temp, 20 min
Derivative Stability High (Stable for months)High (Stable for days)Low (Analyze <40 min)Moderate
Enantioselectivity Excellent (

up to 0.5 ppm)
Excellent (

)
Good to ExcellentGood
Key Advantage Determines Absolute ConfigurationSeparation of D/L Amino AcidsSpeed & SensitivityResolves "Unusual" AAs

Decision Framework

Select the optimal reagent based on your sample constraints and analytical goals.

CDA_Decision_Tree Start Start: Primary Amine Analysis SampleAmt Sample Amount Available? Start->SampleAmt Micro Micro/Trace (< 1 mg) SampleAmt->Micro Low Qty Macro Macro (> 5 mg) SampleAmt->Macro High Qty Equip Available Equipment? Micro->Equip Config Need Absolute Configuration? Macro->Config LC LC-MS / HPLC Equip->LC NMR NMR (Structural Elucidation) Standards Reference Standards Available? LC->Standards Yes Yes Config->Yes No Standards No No Config->No Purity Check Standards->Yes Separation Focus Standards->No High Sensitivity Req Mosher USE MOSHER'S ACID (MTPA) (Absolute Config via NMR) Marfey USE MARFEY'S REAGENT (FDAA) (Robust LC-MS Separation) GITC USE GITC (Complex/Sterically Hindered) Marfey->GITC If Marfey's Fails OPA USE OPA-IBLC (High Throughput/Fluorescence) Yes->Mosher Yes->Marfey No->LC No->OPA

Figure 1: Strategic decision tree for selecting chiral derivatizing agents based on sample quantity and analytical objectives.

Deep Dive: NMR-Based Analysis (Mosher’s Method)

Agent:


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
Mechanism & Causality

Mosher's method relies on the anisotropic shielding effect of the phenyl group in the MTPA moiety. In the resulting diastereomeric amides, the MTPA phenyl group preferentially shields protons on one side of the chiral center of the amine. By comparing the chemical shift differences (


) between the (S)-MTPA and (R)-MTPA derivatives, one can deduce the spatial arrangement of substituents and thus the absolute configuration.
Validated Protocol

Reagents: (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl, Dry Pyridine-d5 or CDCl3/DABCO.

  • Preparation: Dissolve the primary amine (5–10 mg) in 0.5 mL of deuterated solvent (CDCl

    
     or Pyridine-d
    
    
    
    ).
  • Derivatization (Parallel Reactions): Split the sample into two NMR tubes.

    • Tube A: Add 1.5 eq of (R)-MTPA-Cl and 3 eq of dry pyridine/DABCO.

    • Tube B: Add 1.5 eq of (S)-MTPA-Cl and 3 eq of dry pyridine/DABCO.

  • Reaction: Shake at room temperature for 1 hour. (Monitor via TLC if necessary; reaction is usually fast).

  • Analysis: Acquire

    
    H NMR spectra for both tubes.
    
  • Data Processing: Assign signals for protons near the chiral center. Calculate

    
    .
    
    • Note: A positive

      
       indicates the proton resides on the side of the phenyl ring in the R-derivative (less shielded) relative to the S-derivative.
      

Deep Dive: Chromatographic Analysis (Marfey’s Reagent)

Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1][2]

Mechanism & Causality

Marfey's reagent reacts with primary amines via a nucleophilic aromatic substitution (


). The separation principle is driven by intramolecular hydrogen bonding .
  • L-FDAA + D-Amino Acid: Forms a strong intramolecular H-bond between the amide carboxyl and the nitro group. This "locks" the conformation, creating a hydrophobic planar surface that interacts strongly with C18 stationary phases.

  • L-FDAA + L-Amino Acid: Steric hindrance disrupts this H-bond, resulting in a less hydrophobic conformation that elutes earlier.

  • Result: L-L derivatives elute before L-D derivatives.[2]

Validated Protocol (LC-MS Compatible)

Reagents: 1% L-FDAA in Acetone, 1 M NaHCO


, 1 M HCl.
  • Sample Prep: Place 50 µL of amine sample (50 mM) or protein hydrolysate in a microcentrifuge tube.

  • Alkalinization: Add 100 µL of 1 M NaHCO

    
    .
    
  • Derivatization: Add 50 µL of 1% L-FDAA solution (in acetone).

  • Incubation: Heat at 40°C for 90 minutes . (Higher temps may racemize sensitive amines).

  • Quenching: Allow to cool, then add 20 µL of 2 M HCl to stop the reaction and neutralize the pH (prevents column damage).

  • Dilution: Dilute with mobile phase (e.g., 50% Acetonitrile) before injection.

  • LC Conditions: C18 Reverse Phase column. Gradient elution with Water/Acetonitrile (+0.1% Formic Acid). Detect at 340 nm (UV) or via ESI-MS (Negative mode often yields cleaner spectra for DNP derivatives).

Marfey_Workflow Amine Chiral Amine (Racemic) Complex Reaction (pH 8, 40°C) Amine->Complex FDAA L-FDAA (Marfey's) FDAA->Complex LL_Deriv L-L Diastereomer (Open Conf.) Complex->LL_Deriv LD_Deriv L-D Diastereomer (H-Bonded/Hydrophobic) Complex->LD_Deriv C18 C18 Column LL_Deriv->C18 LD_Deriv->C18 Result Separation: L-L (Early) | L-D (Late) C18->Result

Figure 2: Reaction and separation logic of Marfey's Reagent. The hydrophobicity difference drives the separation.

High-Throughput Option: OPA / IBLC

Agent: o-Phthalaldehyde (OPA) + N-isobutyryl-L-cysteine (IBLC).[3]

For workflows requiring speed and high sensitivity (e.g., metabolomics), the OPA method is superior, though it requires precise timing.

  • Protocol Insight: The reaction occurs in seconds at room temperature. However, the isoindole derivative is unstable.

  • Critical Step: Use an autosampler with "pre-column derivatization" capability to mix reagents immediately before injection.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Limit: Strictly for primary amines; does not react with secondary amines (unlike Marfey's).

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Fujihara, T., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules. Link

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Instructions. Link

  • Lkhagva, A., & Tai, H.C. (2019). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses. Acta Naturae. Link

Sources

Technical Guide: Inter-Laboratory Validation of HPLC Methods Using (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral analysis, the choice between Direct Chiral Chromatography (using Chiral Stationary Phases, CSPs) and Indirect Chiral Derivatization is often dictated by cost, sensitivity, and matrix complexity. This guide focuses on the validation of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) as a superior derivatizing agent for the resolution of chiral amines and alcohols.

While CSPs offer speed, NEI derivatization provides two distinct advantages critical for bioanalysis:

  • Enhanced Sensitivity: The introduction of the naphthyl fluorophore significantly lowers Limits of Detection (LOD) compared to UV-dependent CSP methods.

  • Cost-Efficiency: It allows the separation of diastereomers on standard, robust achiral C18 columns, eliminating the need for expensive, fragile chiral columns.

This document outlines the mechanistic basis, comparative performance, and a robust inter-laboratory validation framework compliant with ICH Q2(R1/R2) guidelines.

The Mechanistic Basis: Chemistry of NEI

The efficacy of NEI relies on its reaction with nucleophiles (amines or alcohols) to form stable diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties (polarity, hydrophobicity), allowing their separation on achiral stationary phases.[1]

Reaction Pathway

The isocyanate group (-N=C=O) of the NEI undergoes nucleophilic attack.

  • With Amines: Forms a Urea linkage.

  • With Alcohols: Forms a Carbamate linkage (often requires a catalyst like DMAP or elevated temperature).

Critical Control Point: The reaction must proceed with kinetic completeness . If the reaction is incomplete, kinetic resolution (one enantiomer reacting faster than the other) can skew the observed enantiomeric ratio (ER), invalidating the assay.

Comparative Analysis: NEI vs. Alternatives

The following table objectively compares NEI against its primary competitors: Direct CSPs and GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

Feature(S)-(+)-NEI DerivatizationDirect Chiral Column (CSP)GITC Derivatization
Separation Mode Indirect (Diastereomers on C18)Direct (Enantiomers on CSP)Indirect (Diastereomers on C18)
Detection Sensitivity High (Fluorescence/Strong UV)Low to Moderate (UV only)Moderate (UV)
Column Cost Low (Standard C18: ~$500)High (Chiral Column: ~$1500+)Low (Standard C18)
Resolution (Rs) High (Steric bulk of naphthyl group)Variable (Method dependent)Moderate (Sugar moiety is bulky)
Reaction Stability High (Stable Ureas/Carbamates)N/AModerate (Thioureas can degrade)
Sample Prep Time High (Requires derivatization)Low (Dilute & Shoot)High
LOD (Typical) 0.5 - 5 ng/mL 50 - 500 ng/mL10 - 100 ng/mL

Scientist's Note: Choose NEI when your analyte lacks a strong chromophore or when you are analyzing trace levels in biological matrices (plasma/urine) where fluorescence detection eliminates background noise.

Inter-Laboratory Validation Framework

To ensure the method is transferable between Quality Control (QC) labs or Contract Research Organizations (CROs), the validation must stress-test the Reproducibility of the derivatization step.

Experimental Protocol: The Standardized Workflow

This protocol is designed to minimize analyst-to-analyst variability.

Reagents:

  • This compound (≥99% optical purity).

  • Solvent: Anhydrous Acetonitrile or Dichloromethane (Water competes for the isocyanate).

  • Catalyst (for alcohols): 4-Dimethylaminopyridine (DMAP).

  • Quench: Ethanolamine (to consume excess NEI).

Step-by-Step Workflow:

  • Preparation: Dissolve sample (amine/alcohol) in dry acetonitrile.

  • Addition: Add 1.5 molar equivalents of (S)-NEI.

  • Incubation: Vortex and heat at 50°C for 30 mins (closed vial to prevent evaporation).

  • Quenching: Add excess ethanolamine. Wait 5 mins.

  • Dilution: Dilute with mobile phase to target concentration.

  • Injection: Inject onto C18 HPLC column.

Visualization: Derivatization Workflow

NEI_Workflow Sample Analyte (Amine/Alcohol) Reaction Derivatization (50°C, 30 min) Sample->Reaction Reagent (S)-NEI Reagent Reagent->Reaction Quench Quench Excess (Ethanolamine) Reaction->Quench Stable Diastereomer Separation HPLC Separation (C18 Column) Quench->Separation Clean Matrix Detection Fluorescence/UV Detection Separation->Detection Resolved Peaks

Figure 1: Critical path for NEI derivatization. Note the quenching step is essential to protect the column from unreacted isocyanate.

Validation Data: Expected Performance Metrics

The following data represents typical acceptance criteria and results for an inter-laboratory validation study of a chiral drug using NEI.

Validation ParameterAcceptance Criteria (ICH Q2)Typical NEI Method ResultStatus
Specificity Resolution (Rs) > 1.5 between diastereomersRs > 2.2Pass
Linearity (r²) > 0.9990.9998Pass
Precision (Repeatability) RSD < 2.0% (n=6)0.8% - 1.2%Pass
Intermediate Precision RSD < 4.0% (Different Days/Analysts)2.5%Pass
Reproducibility (Inter-Lab) RSD < 5.0% (Different Labs)3.8% - 4.2%Pass
Accuracy (Recovery) 98.0% - 102.0%99.1%Pass
Reagent Stability Solutions stable for > 24 hoursStable for 48 hours at 4°CPass

Data Insight: The inter-laboratory RSD of ~4% is slightly higher than direct CSP methods due to the manual derivatization step. However, this is offset by the 10-100x gain in sensitivity (LOD).

Troubleshooting & Robustness Strategy

Transferring this method between labs requires strict control over the "Robustness" parameters. The most common failure mode in NEI validation is moisture contamination , which hydrolyzes the isocyanate into an amine, killing the reaction.

Validation Decision Tree

Use this logic flow to assess method validity during transfer.

Validation_Logic Start Start Validation SysSuit System Suitability (Rs > 1.5?) Start->SysSuit CheckCol Check Column Age & Mobile Phase pH SysSuit->CheckCol No Linearity Linearity Test (r² > 0.999?) SysSuit->Linearity Yes CheckCol->SysSuit CheckReagent Check NEI Purity (Hydrolysis?) Linearity->CheckReagent No Precision Inter-Lab Precision (RSD < 5%?) Linearity->Precision Yes CheckReagent->Linearity CheckTech Review Pipetting & Heating Block Precision->CheckTech No Pass Method Validated Precision->Pass Yes CheckTech->Precision

Figure 2: Logic flow for troubleshooting validation failures during inter-laboratory transfer.

Senior Scientist's "Watch List":
  • Optical Purity of Reagent: Ensure the (S)-NEI used has an enantiomeric purity >99.5%. If the reagent itself is racemic (or degrades), it will produce "ghost" peaks that mimic the analyte enantiomer.

  • Solvent Dryness: Use molecular sieves in your acetonitrile solvent bottles. Even trace water reacts with NEI to form 1,3-bis(1-(1-naphthyl)ethyl)urea, a common interfering peak.

  • Quenching: Never skip the ethanolamine step. Injecting active isocyanate onto a column can derivatize the stationary phase silanols, permanently altering column selectivity.

References

  • Belal, F., et al. (2013).[2] "Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection." Journal of Chromatography B, 933, 24-29.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Sigma-Aldrich. (n.d.). "(R)-(-)-1-(1-Naphthyl)ethyl isocyanate Product Specification."

  • BOC Sciences. (n.d.). "this compound Application Guide."

  • Kataoka, H. (1996). "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, 733(1-2), 19-34.

Sources

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Reactant of Route 1
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Reactant of Route 2
Reactant of Route 2
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.